Product packaging for Benurestat(Cat. No.:CAS No. 38274-54-3)

Benurestat

Cat. No.: B1294842
CAS No.: 38274-54-3
M. Wt: 228.63 g/mol
InChI Key: JFZGBMJPJZDNNT-UHFFFAOYSA-N
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Description

Benurestat is a N-acylglycine.
urease inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O3 B1294842 Benurestat CAS No. 38274-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZGBMJPJZDNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191656
Record name Benurestat
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Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38274-54-3
Record name Benurestat [USAN:INN]
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Record name Benurestat
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Record name Benurestat
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Record name BENURESTAT
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Foundational & Exploratory

Benurestat: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of benurestat. This compound, a hydroxamic acid derivative, has been investigated for its potent inhibitory effects on key enzymes implicated in various pathologies. This document synthesizes the current understanding of its mode of action, supported by available experimental data, and presents it in a manner conducive to further research and development.

Core Mechanisms of Action: Dual Enzyme Inhibition

This compound's therapeutic potential stems from its ability to inhibit two distinct enzymes: urease and aldose reductase.[1] This dual-inhibitory profile positions this compound as a candidate for addressing both infectious diseases and complications arising from diabetes.

Urease Inhibition

This compound is a potent, orally active inhibitor of urease.[2] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] In the context of urinary tract infections (UTIs), particularly those caused by bacteria like Proteus mirabilis, urease activity leads to an increase in urinary pH. This alkalization facilitates the precipitation of magnesium and calcium phosphates, leading to the formation of struvite calculi (infection-induced kidney stones).[1][3]

This compound exerts its inhibitory effect through competitive inhibition.[1] The hydroxamic acid moiety of this compound is crucial for its activity.[4] It is proposed that this compound binds to the nickel atoms within the active site of the urease enzyme, forming a stable complex.[1] This binding event blocks the access of the natural substrate, urea, to the active site, thereby preventing its hydrolysis and the subsequent production of ammonia.[1]

G cluster_0 Urease Catalytic Cycle cluster_1 This compound Inhibition Urea Urea Urease Urease (Nickel-Containing Active Site) Urea->Urease Binds to active site Ammonia_CO2 Ammonia + CO2 Urease->Ammonia_CO2 Hydrolysis Inactive_Complex Urease-Benurestat Inactive Complex Urease->Inactive_Complex Increased Urinary pH Increased Urinary pH Ammonia_CO2->Increased Urinary pH This compound This compound This compound->Urease This compound->Inactive_Complex Reduced Ammonia Production Reduced Ammonia Production Inactive_Complex->Reduced Ammonia Production Struvite Calculi Formation Struvite Calculi Formation Increased Urinary pH->Struvite Calculi Formation Prevention of pH Increase Prevention of pH Increase Reduced Ammonia Production->Prevention of pH Increase Inhibition of Struvite\nCalculi Formation Inhibition of Struvite Calculi Formation Prevention of pH Increase->Inhibition of Struvite\nCalculi Formation

Figure 1: Mechanism of Urease Inhibition by this compound.
Aldose Reductase Inhibition

This compound is also classified as an aldose reductase inhibitor.[1][5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes mellitus, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol. This accumulation is osmotically active and has been implicated in the pathogenesis of diabetic complications, including retinopathy and neuropathy.[1]

By inhibiting aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects associated with sorbitol accumulation.[1]

G cluster_0 Polyol Pathway in Hyperglycemia cluster_1 This compound Inhibition Glucose Excess Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Substrate Sorbitol Sorbitol Accumulation Aldose_Reductase->Sorbitol Conversion Inactive_AR Inactive Aldose Reductase Aldose_Reductase->Inactive_AR Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress This compound This compound This compound->Aldose_Reductase Inhibits Reduced Sorbitol Production Reduced Sorbitol Production Inactive_AR->Reduced Sorbitol Production Diabetic Complications\n(e.g., Retinopathy, Neuropathy) Diabetic Complications (e.g., Retinopathy, Neuropathy) Osmotic Stress->Diabetic Complications\n(e.g., Retinopathy, Neuropathy) Alleviation of Osmotic Stress Alleviation of Osmotic Stress Reduced Sorbitol Production->Alleviation of Osmotic Stress Potential to Reduce\nDiabetic Complications Potential to Reduce Diabetic Complications Alleviation of Osmotic Stress->Potential to Reduce\nDiabetic Complications

Figure 2: Mechanism of Aldose Reductase Inhibition by this compound.

Pharmacokinetic and Pharmacodynamic Data

Clinical and preclinical studies have provided some insights into the pharmacokinetic and pharmacodynamic profile of this compound.

ParameterSpeciesDosageObservationReference
Urinary Inhibitory Activity Human15 mg/kg (single oral dose)Mean urinary inhibitory activity was 700 times the concentration required to inhibit P. mirabilis urease by 90% for 4 hours.[3]
Human25 mg/kg (single oral dose)Mean urinary inhibitory activity was 1900 times the concentration required to inhibit P. mirabilis urease by 90% for 4 hours.[3]
Rat15 mg/kg (single oral dose)Urinary inhibitory activity was 16 times that required for 90% urease inhibition.[3]
Rat25 mg/kg (single oral dose)Urinary inhibitory activity was 140 times that required for 90% urease inhibition.[3]
Urinary Ammonia Excretion Rat25, 50, or 100 mg/kgDecreased urinary excretion of ammonia in rats with experimental P. mirabilis genitourinary tract infection.[2][3]
Struvite Calculi Formation Rat25, 50, or 100 mg/kgInhibited the formation of struvite calculi in infected rats.[3]
Adverse Effects Human15 mg/kg and 25 mg/kgNo apparent adverse effects were reported at these doses.[1]

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound's efficacy.

In Vivo Model of Genitourinary Tract Infection and Ureolysis

A common experimental model to assess the in vivo efficacy of urease inhibitors involves inducing a genitourinary tract infection in rats with a urease-producing bacterium, such as Proteus mirabilis.

G cluster_0 Experimental Workflow A Induce P. mirabilis Genitourinary Tract Infection in Rats B Administer this compound (Oral Gavage) A->B C Collect Urine Samples over Time B->C D Analyze Urine for: - Ammonia Levels - pH - Bacterial Count C->D E Examine Bladders for Struvite Calculi Formation C->E F Compare with Control Groups (Infected but untreated, and uninfected) D->F E->F

Figure 3: Experimental Workflow for In Vivo Efficacy Testing.

Key Steps:

  • Induction of Infection: Rats are infected with a known quantity of P. mirabilis directly into the bladder.

  • Drug Administration: this compound is administered orally at various dosages to different groups of infected rats.

  • Sample Collection: Urine is collected over a specified period to monitor changes in biochemical parameters.

  • Analysis:

    • Urinary Ammonia and pH: Measured to determine the extent of urease inhibition.

    • Bacterial Load: The number of viable bacteria in the bladder is quantified to assess any antimicrobial synergy.

  • Endpoint Evaluation: At the end of the study, the bladders are examined for the presence and size of struvite stones.

Combination Therapy

Studies have shown that combining this compound with antibacterial agents can potentiate the inhibition of calculi formation and may even promote the dissolution of existing stones.[3]

Combination TherapySpeciesObservationReference
This compound + Nitrofurantoin RatSignificantly less viable bacteria in the bladders of infected rats compared to either agent alone. Potentiation of the inhibition of calculi formation.[2][3]
This compound + Sulfamethoxazole RatSignificantly less viable bacteria in the bladders of infected rats compared to either agent alone. Potentiation of the inhibition of calculi formation. Effective in promoting the net dissolution of formed calculi.[2][3]
This compound + Ampicillin RatSignificantly less viable bacteria in the bladders of infected rats compared to either agent alone. Potentiation of the inhibition of calculi formation. Effective in promoting the net dissolution of formed calculi.[2][3]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₉H₉ClN₂O₃[1][6][7]
Molecular Weight 228.63 g/mol [1][6][7]
Systematic Name 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide[1][6]
CAS Number 38274-54-3[8]
Stereochemistry Achiral[1][7]

References

Benurestat and Aldose Reductase Inhibition: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benurestat is a compound identified within the chemical class of aldose reductase inhibitors (ARIs), a group of substances investigated for their potential to mitigate chronic complications of diabetes mellitus. Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic conditions. Inhibition of this enzyme is a key therapeutic strategy aimed at preventing the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.

Despite its classification, publicly available research detailing the specific inhibitory activity of this compound against aldose reductase is limited. The majority of in-depth studies, including quantitative kinetic data, focus on its potent inhibitory effects on urease. This whitepaper will provide a comprehensive overview of the theoretical framework for this compound as an aldose reductase inhibitor, situated within the broader context of ARI drug development. It will detail the mechanism of the polyol pathway, present a general methodology for assessing ARI efficacy, and provide comparative data from other well-characterized ARIs to offer a benchmark for potency. Furthermore, this guide will present the available quantitative data on this compound's activity as a urease inhibitor, offering insights into its potential as an enzyme inhibitor.

The Polyol Pathway and the Role of Aldose Reductase

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, as seen in diabetes, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1] This pathway consists of two primary enzymatic steps:

  • Aldose Reductase: This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2]

  • Sorbitol Dehydrogenase: Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[1]

The pathological consequences of increased polyol pathway activity are multifaceted. The accumulation of sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular damage in insulin-independent tissues such as the lens, peripheral nerves, and renal glomeruli.[1][3] This osmotic stress is a key contributor to the development of diabetic cataracts, neuropathy, and nephropathy.[4] Furthermore, the consumption of NADPH by aldose reductase can deplete cellular pools of this critical cofactor, impairing the regeneration of reduced glutathione, a primary cellular antioxidant. This depletion can lead to increased oxidative stress, further exacerbating cellular injury.[1]

The inhibition of aldose reductase is therefore a prime therapeutic target to prevent or slow the progression of these diabetic complications by blocking the initial, rate-limiting step of the pathway.[1]

Signaling Pathway of Aldose Reductase in Hyperglycemia

Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Aldose Reductase Aldose Reductase Glucose->Aldose Reductase Increased Flux Sorbitol Sorbitol Aldose Reductase->Sorbitol NADP+ NADP+ Aldose Reductase->NADP+ Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Fructose Fructose Sorbitol Dehydrogenase->Fructose Diabetic Complications Diabetic Complications Osmotic Stress->Diabetic Complications Oxidative Stress Oxidative Stress Oxidative Stress->Diabetic Complications NADPH NADPH NADPH->Aldose Reductase Cofactor NADP+->Oxidative Stress Depletion of Reduced Glutathione Precursor This compound (ARI) This compound (ARI) This compound (ARI)->Aldose Reductase Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Test Compound (e.g., this compound) Reaction_Setup Set up Reaction Mixture in Plate Compound_Library->Reaction_Setup Enzyme_Prep Purified Aldose Reductase Incubation Initiate Reaction with Enzyme Enzyme_Prep->Incubation Reagent_Prep Prepare Buffers, NADPH, Substrate Reagent_Prep->Reaction_Setup Reaction_Setup->Incubation Measurement Spectrophotometric Reading (340 nm) Incubation->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Calculate_Inhibition Determine % Inhibition Calculate_Rates->Calculate_Inhibition IC50_Determination Plot Dose-Response Curve & Calculate IC50 Calculate_Inhibition->IC50_Determination

References

Benurestat urease inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Urease Inhibitor Benurestat

Introduction

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide[1]. This enzymatic activity is a critical virulence factor for several pathogenic bacteria. For instance, in the urinary tract, urease-producing organisms like Proteus mirabilis can lead to the formation of infection-induced kidney stones (struvite calculi) by increasing urinary pH[2][3]. In the gut, bacterial urease contributes significantly to systemic ammonia levels, which can become pathogenic in the context of liver disease, leading to conditions like hepatic encephalopathy[4][5][6].

This compound, also known as 2-(p-chlorobenzamido)acetohydroxamic acid, is a potent, orally active urease inhibitor that has been investigated for its therapeutic potential in managing these conditions[2][7][8]. As a hydroxamic acid derivative, its mechanism of action involves targeting the nickel ions essential for urease catalytic activity[7][9]. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Chemical and Physicochemical Properties

This compound is structurally characterized by a chlorinated aromatic ring and a hydroxamic acid moiety, which is the key pharmacophore responsible for its inhibitory activity[7][9]. It is an achiral molecule with no stereoisomeric possibilities[7].

PropertyValueReference
IUPAC Name 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide[7][10]
Synonyms 2-(p-Chlorobenzamido)acetohydroxamic acid, EU-2826[10]
CAS Number 38274-54-3[7][10]
Molecular Formula C₉H₉ClN₂O₃[7][10][11]
Molecular Weight 228.63 g/mol [7][10][11]
SMILES C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl[7][10]
InChI Key JFZGBMJPJZDNNT-UHFFFAOYSA-N[7][11]

Mechanism of Urease Inhibition

This compound functions as a competitive inhibitor of urease[7]. The core of its mechanism involves the hydroxamic acid group, which directly interacts with the two nickel (Ni²⁺) ions located in the enzyme's active site[7]. This binding action forms a stable complex with the enzyme, effectively blocking the substrate (urea) from accessing the catalytic site and preventing its hydrolysis into ammonia[7][12]. This targeted inhibition of the enzyme's metallic center is a characteristic feature of hydroxamic acid-based inhibitors[9].

G cluster_0 Urease Catalytic Cycle cluster_1 Inhibition by this compound Urea Urea Urease_Active Urease Active Site (di-Nickel Center) Urea->Urease_Active Binds to Products Ammonia + Carbon Dioxide Urease_Active->Products Catalyzes Hydrolysis Urease_Inhibited Inhibited Urease Complex This compound This compound (Hydroxamic Acid Moiety) This compound->Urease_Active Competitively Binds to Ni²⁺ ions G A 1. Prepare Reagents - this compound Dilutions (in DMSO) - Urease Enzyme - Urea Substrate Buffer B 2. Plate Setup (96-well) - Add 5µL Inhibitor/Vehicle - Add 55µL Urea Buffer - Add 25µL Urease Solution A->B C 3. Incubation 37°C for 15-30 min B->C D 4. Color Development - Add 50µL Phenol Reagent - Add 50µL Alkali-Hypochlorite Reagent C->D E 5. Second Incubation 37°C for 30 min D->E F 6. Measurement Read Absorbance at 636 nm E->F G 7. Data Analysis - Calculate % Inhibition - Determine EC₅₀/IC₅₀ via Non-linear Regression F->G G A 1. Animal Acclimation (Swiss Webster Mice) B 2. Induce Liver Injury Inject Thioacetamide (TAA) 100 mg/kg IP A->B C 3. Treatment Groups - Group 1: this compound (100 mg/kg, oral) - Group 2: Vehicle Control (oral) Administer for 3 days B->C D 4. Sample Collection Collect Feces and Serum C->D E 5. Ammonia Measurement Quantify ammonia levels in all samples D->E F 6. Analysis Compare ammonia levels between This compound and Vehicle groups E->F

References

Benurestat: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of benurestat. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide, is a hydroxamic acid derivative. Its core structure consists of a 4-chlorobenzoyl moiety linked to a glycine hydroxamic acid group. This structure is fundamental to its activity as a urease inhibitor.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
CAS Number 38274-54-3[1]
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
IUPAC Name 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide[1]
SMILES C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl[1]
InChI Key JFZGBMJPJZDNNT-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValueMethodReference(s)
LogP 1.35 (predicted)XLogP3[1]
Topological Polar Surface Area 78.4 ŲComputed[1]
Hydrogen Bond Donors 3Computed[1]
Hydrogen Bond Acceptors 3Computed[1]
Rotatable Bond Count 3Computed[1]

Mechanism of Action: Urease Inhibition

This compound's primary mechanism of action is the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The carbamate spontaneously decomposes to form a second molecule of ammonia and carbonic acid. This enzymatic activity is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, in acidic environments. By inhibiting urease, this compound prevents the production of ammonia, thereby mitigating the pathological effects of these bacteria.

urease_inhibition cluster_urease Urease Active Site cluster_products Products Urea Urea Urease Urease (Ni²⁺) Urea->Urease binds to Carbamate Carbamate Urease->Carbamate hydrolyzes Ammonia Ammonia (NH₃) Carbamate->Ammonia Carbonic Acid Carbonic Acid Carbamate->Carbonic Acid This compound This compound This compound->Urease inhibits

Mechanism of Urease Inhibition by this compound

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on the reaction of 4-chlorobenzoyl chloride with glycine hydroxamic acid.

Materials:

  • 4-chlorobenzoyl chloride

  • Glycine hydroxamic acid

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve glycine hydroxamic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride in anhydrous DCM to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Urease Inhibition Assay (Indophenol Method)

This protocol describes an in vitro assay to determine the urease inhibitory activity of this compound.[2]

Materials:

  • Jack bean urease

  • Urea

  • This compound (or other test compounds)

  • Phosphate buffer (pH 6.8)

  • Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (0.5% w/v NaOH, 0.1% active chloride from NaOCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO) and dilute further in phosphate buffer.

  • In a 96-well plate, add 25 µL of jack bean urease solution, 55 µL of phosphate buffer containing 100 mM urea, and 5 µL of the this compound solution. For the control, add 5 µL of the buffer/solvent without the inhibitor.

  • Incubate the plate at 30 °C for 15 minutes.

  • To each well, add 45 µL of the phenol reagent followed by 70 µL of the alkali reagent.

  • Incubate the plate at room temperature for 50 minutes to allow for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

In Vivo Efficacy in a Thioacetamide-Induced Hyperammonemia Mouse Model

This protocol outlines an in vivo study to assess the efficacy of this compound in reducing ammonia levels in a mouse model of liver injury-induced hyperammonemia.[2][3][4]

Animals:

  • Male Swiss Webster mice (or other suitable strain), 8-10 weeks old.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

Induction of Hyperammonemia:

  • Prepare a sterile solution of thioacetamide (TAA) in saline.

  • Administer a single intraperitoneal (i.p.) injection of TAA at a dose of 100 mg/kg body weight to induce liver injury and subsequent hyperammonemia.[2]

This compound Administration:

  • Prepare a formulation of this compound for oral gavage (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).

  • Administer this compound orally at a dose of 100 mg/kg body weight twice daily for 3 days, starting at the time of TAA injection.[2] A control group should receive the vehicle only.

Sample Collection and Analysis:

  • On day 4, euthanize the mice.

  • Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma and store at -80 °C until analysis.

  • Collect fecal pellets from the colon and immediately freeze them at -80 °C.

  • Quantify ammonia levels in plasma and fecal homogenates using a commercially available ammonia assay kit, which is typically based on an enzymatic reaction.[5]

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Acclimatization Acclimatize Mice Group Assignment Assign to Groups (Vehicle, this compound) Animal Acclimatization->Group Assignment TAA Induction Induce Hyperammonemia (100 mg/kg TAA i.p.) Group Assignment->TAA Induction This compound Dosing Oral Gavage (100 mg/kg this compound or Vehicle) Twice daily for 3 days TAA Induction->this compound Dosing Euthanasia & Sample Collection Euthanize on Day 4 Collect Blood & Feces This compound Dosing->Euthanasia & Sample Collection Sample Processing Process Samples (Plasma & Fecal Homogenates) Euthanasia & Sample Collection->Sample Processing Ammonia Quantification Quantify Ammonia Levels (Enzymatic Assay) Sample Processing->Ammonia Quantification

Experimental Workflow for In Vivo Efficacy Study
Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the classical approach for the experimental determination of LogP.[6][7][8]

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Separatory funnels

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Prepare a stock solution of this compound in the aqueous phase (pre-saturated PBS).

  • In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the pre-saturated n-octanol.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Let the funnel stand undisturbed until the two phases have completely separated.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or a validated HPLC method).

  • Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Quantification of this compound in Rat Plasma by HPLC-UV

The following is a representative protocol for the quantification of this compound in plasma samples.[9][10][11]

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.5), isocratic or gradient elution.

  • Flow rate: 1.0 mL/min

  • Detection wavelength: Determined by measuring the UV absorbance spectrum of this compound (likely in the range of 230-260 nm).

  • Injection volume: 20 µL

Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add an internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.

Calibration and Quantification:

  • Prepare calibration standards by spiking known concentrations of this compound into blank rat plasma.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Signaling Pathways

The primary and well-established mechanism of action for this compound is the direct inhibition of the urease enzyme. The downstream consequences of this inhibition are primarily related to the reduction of ammonia production in the local environment. In the context of bacterial infections, this leads to an increase in the acidity of the microenvironment, which can inhibit bacterial growth and prevent the formation of infection-induced stones (e.g., struvite calculi in the urinary tract).

To date, specific downstream intracellular signaling pathways modulated by this compound, beyond the direct enzymatic inhibition of urease, have not been extensively elucidated in publicly available literature. Further research, such as transcriptomic or proteomic studies, would be required to identify any potential effects of this compound on host or bacterial signaling cascades like the NF-κB or MAP kinase pathways.

Clinical Development

A thorough search of clinical trial registries did not yield any publicly available information on clinical trials involving this compound. This suggests that the compound may not have progressed to extensive clinical development in humans, or the data is not in the public domain. An early study in humans did report that single oral doses of 15 or 25 mg/kg were administered without apparent adverse effects.[12]

Disclaimer: this compound is intended for research use only and is not for human or veterinary use. The information provided in this guide is for scientific and research purposes.

References

Benurestat's Enzymatic Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benurestat, a hydroxamic acid derivative, is a dual-acting enzyme inhibitor primarily targeting urease and aldose reductase . Its inhibitory action on urease is critical in preventing the formation of infection-induced urinary calculi, while its effect on aldose reductase implicates it in the potential management of diabetic complications. This technical guide provides a comprehensive overview of the enzymatic targets of this compound, presenting available quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the relevant biological pathways and experimental workflows.

Primary Enzymatic Targets

This compound's pharmacological effects are attributed to its interaction with two key enzymes:

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Bacterial urease, particularly from species like Proteus mirabilis, plays a significant role in the pathogenesis of urinary tract infections and the formation of struvite stones. This compound acts as a competitive inhibitor of this enzyme.

  • Aldose Reductase: The first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol contributes to the long-term complications of diabetes, including neuropathy, nephropathy, and retinopathy. This compound has been identified as an inhibitor of aldose reductase.

Quantitative Inhibition Data

The inhibitory potency of this compound against urease has been quantified in several studies. The following table summarizes the available half-maximal effective concentration (EC50) values for this compound against urease from different bacterial species.

Enzyme SourceEC50 (µM)
Proteus mirabilis69.9 ± 0.4
Bifidobacterium longum subsp. infantis26.5 ± 0.2
Lactobacillus reuteri158.3 ± 0.2

Mechanism of Action

Urease Inhibition

This compound functions as a competitive inhibitor of urease. Its hydroxamic acid moiety is crucial for its activity, as it chelates the nickel ions within the enzyme's active site. This interaction prevents the binding of the natural substrate, urea, thereby blocking the production of ammonia.

G This compound This compound (Hydroxamic Acid Moiety) Urease Urease Active Site (with Ni²⁺ ions) This compound->Urease Competitively Binds to (Chelates Ni²⁺) Inhibited_Complex This compound-Urease Complex (Inhibited) This compound->Inhibited_Complex Ammonia Ammonia + CO₂ (Products) Urease->Ammonia Catalyzes Urease->Inhibited_Complex Urea Urea (Substrate) Urea->Urease Binds to

Fig 1. Competitive inhibition of urease by this compound.
Aldose Reductase Inhibition

This compound's inhibition of aldose reductase disrupts the polyol pathway. By blocking the conversion of glucose to sorbitol, it prevents the intracellular accumulation of this sugar alcohol, which is a key factor in the development of diabetic complications.

G Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Substrate for Sorbitol Sorbitol Aldose_Reductase->Sorbitol Catalyzes reduction to Diabetic_Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Diabetic_Complications Accumulation leads to This compound This compound This compound->Aldose_Reductase Inhibits

Fig 2. Inhibition of the polyol pathway by this compound.

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of this compound against its enzymatic targets.

Urease Inhibition Assay (Ammonia Quantification)

This protocol is based on the Berthelot method, which measures the concentration of ammonia produced from the enzymatic hydrolysis of urea.

Materials:

  • Purified urease or bacterial lysate containing urease

  • This compound

  • Urea solution (e.g., 100 mM in phosphate buffer)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • Ammonium chloride (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve: Prepare a series of ammonium chloride solutions of known concentrations in phosphate buffer.

  • Enzyme and inhibitor pre-incubation: In the wells of a 96-well plate, add a fixed amount of urease solution and varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with a final concentration not exceeding 1% v/v). Include a control with no inhibitor. Incubate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the reaction: Add the urea solution to each well to start the enzymatic reaction.

  • Incubate: Incubate the plate for a specific time (e.g., 15-30 minutes) at the same constant temperature.

  • Stop the reaction and develop color: Add the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent to each well. This will react with the ammonia produced to form a colored indophenol complex.

  • Measure absorbance: After a color development period (e.g., 30 minutes at room temperature), measure the absorbance at a wavelength of approximately 630 nm using a microplate reader.

  • Data analysis: Calculate the percentage of urease inhibition for each this compound concentration relative to the control. The EC50 value can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) C Pre-incubate Enzyme with this compound A->C B Prepare NH₄Cl Standard Curve G Measure Absorbance (~630 nm) B->G D Initiate Reaction with Urea C->D E Incubate D->E F Stop Reaction & Add Colorimetric Reagents E->F F->G H Calculate % Inhibition and EC₅₀ G->H

Fig 3. Workflow for the urease inhibition assay.
Aldose Reductase Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of a substrate by aldose reductase.

Materials:

  • Purified aldose reductase

  • This compound

  • DL-glyceraldehyde (or another suitable substrate)

  • NADPH

  • Phosphate buffer (e.g., 100 mM, pH 6.2)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of reading UV absorbance

Procedure:

  • Prepare reaction mixture: In a UV-transparent 96-well plate or cuvettes, prepare a reaction mixture containing phosphate buffer, NADPH, and varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate: Pre-incubate the reaction mixture for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Add enzyme: Add a fixed amount of aldose reductase to each well/cuvette.

  • Initiate the reaction: Start the reaction by adding the substrate (DL-glyceraldehyde).

  • Monitor NADPH oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) in kinetic mode. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Data analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration. Determine the percentage of inhibition relative to the control. The IC50 value can be calculated by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (Buffer, NADPH, Substrate, Inhibitor) B Prepare Reaction Mix (Buffer, NADPH, this compound) A->B C Add Aldose Reductase B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance Decrease at 340 nm (Kinetic) D->E F Calculate Initial Velocity and % Inhibition E->F G Determine IC₅₀ F->G

Benurestat: A Technical Guide to its Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benurestat, a hydroxamic acid derivative, has been identified as a dual inhibitor of urease and aldose reductase, indicating its potential therapeutic applications in managing conditions associated with the activity of these enzymes, such as urinary tract infections and diabetic complications. This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and a review of its preclinical and early clinical findings. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and scientific development.

Introduction

This compound, with the chemical formula C₉H₉ClN₂O₃, is a molecule of interest due to its inhibitory effects on two distinct enzymes: urease and aldose reductase.[1] Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a significant virulence factor for several pathogenic bacteria, including Proteus mirabilis, a common cause of complicated urinary tract infections (UTIs) and the formation of infection-induced urinary stones.[1][2] By inhibiting urease, this compound can reduce ammonia production, thereby mitigating the pathological consequences of ureolytic bacterial infections.[1]

Simultaneously, this compound is classified as an aldose reductase inhibitor.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway and the accumulation of sorbitol are implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1] The inhibition of aldose reductase by this compound presents a potential therapeutic strategy to prevent or ameliorate these long-term complications of diabetes.

This document serves as a technical resource, consolidating the available scientific information on this compound to support further research and development efforts.

Discovery and History

The initial development of this compound, chemically known as 2-(p-chlorobenzamido)acetohydroxamic acid, can be traced back to the early 1970s. Key milestones in its history are outlined below:

  • 1974: The foundational patent for a series of N-acylaminoacetohydroxamic acids, including the compound that would be named this compound, was filed. The invention was attributed to W. N. Fishbein and assigned to the U.S. Army . The patent described the synthesis and potential utility of these compounds as urease inhibitors.

While the initial focus was on its urease inhibitory properties for treating UTIs, its classification as an aldose reductase inhibitor has opened up new avenues for research into its potential applications in diabetes management.[1]

Mechanism of Action

This compound exhibits a dual mechanism of action by targeting two distinct enzymes:

Urease Inhibition

This compound acts as a potent inhibitor of bacterial urease. The hydroxamic acid moiety of the molecule is crucial for this activity, as it is known to chelate the nickel ions within the active site of the urease enzyme.[1] This binding prevents the hydrolysis of urea, thereby reducing the production of ammonia.[1] The consequences of urease inhibition in the context of a urinary tract infection are significant:

  • Prevention of pH Increase: Ammonia production elevates urinary pH, which promotes the precipitation of magnesium ammonium phosphate (struvite) and calcium phosphate (apatite), leading to the formation of infection-induced kidney stones. By inhibiting urease, this compound helps maintain a lower urinary pH, thus preventing stone formation.[1]

  • Reduction of Bacterial Virulence: The ability to produce ammonia is a key survival mechanism for ureolytic bacteria in the acidic environment of the urinary tract. Inhibition of this process can reduce bacterial viability and virulence.

Aldose Reductase Inhibition

As an aldose reductase inhibitor, this compound interferes with the polyol pathway of glucose metabolism. This pathway becomes particularly active during periods of high blood glucose. The inhibition of aldose reductase by this compound leads to:

  • Reduced Sorbitol Accumulation: By blocking the conversion of glucose to sorbitol, this compound prevents the intracellular accumulation of this sugar alcohol. Sorbitol accumulation is a primary driver of osmotic stress in insulin-independent tissues like nerves, the retina, and the kidneys, which contributes to cellular damage.[1]

  • Mitigation of Oxidative Stress: The polyol pathway consumes NADPH, a critical cofactor for the regeneration of the antioxidant glutathione. By inhibiting aldose reductase, this compound may help preserve NADPH levels, thereby supporting the cellular antioxidant defense system and reducing oxidative stress.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Parameter Value Enzyme/Organism Reference
EC₅₀ (Ammonia Production Inhibition)69.9 ± 0.4 μMProteus mirabilis Urease
In Vivo Urease Inhibitory Activity (Human, 15 mg/kg)700x IC₉₀ concentrationProteus mirabilis Urease[2]
In Vivo Urease Inhibitory Activity (Human, 25 mg/kg)1900x IC₉₀ concentrationProteus mirabilis Urease[2]
In Vivo Urease Inhibitory Activity (Rat, 15 mg/kg)16x IC₉₀ concentrationProteus mirabilis Urease[2]
In Vivo Urease Inhibitory Activity (Rat, 25 mg/kg)140x IC₉₀ concentrationProteus mirabilis Urease[2]
IC₉₀: Concentration required to inhibit 90% of urease activity.

Table 1: Urease Inhibition Data for this compound

Experimental Protocols

Synthesis of this compound (2-(p-Chlorobenzamido)acetohydroxamic Acid)

The following is a generalized protocol based on standard methods for hydroxamic acid synthesis and information from related patents.

Materials:

  • p-Chlorobenzoyl chloride

  • Glycine ethyl ester hydrochloride

  • Triethylamine (or other suitable base)

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Anhydrous diethyl ether (or other suitable solvent)

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

Step 1: Synthesis of Ethyl 2-(4-chlorobenzamido)acetate

  • Suspend glycine ethyl ester hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Add triethylamine (or another suitable base) dropwise to neutralize the hydrochloride salt and liberate the free amino ester.

  • Slowly add a solution of p-chlorobenzoyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude ethyl 2-(4-chlorobenzamido)acetate, which can be purified by recrystallization or chromatography.

Step 2: Synthesis of this compound

  • Dissolve hydroxylamine hydrochloride in methanol.

  • Add a solution of sodium methoxide in methanol to the hydroxylamine solution at 0°C to generate free hydroxylamine.

  • Add the purified ethyl 2-(4-chlorobenzamido)acetate from Step 1 to the methanolic hydroxylamine solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The final product can be further purified by recrystallization.

Urease Inhibition Assay (Indophenol Method)

This protocol is a standard colorimetric assay to determine urease activity and inhibition.

Materials:

  • Jack bean urease (or bacterial urease)

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add a solution of urease in phosphate buffer to each well.

  • Add various concentrations of this compound (or control solvent) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the urea solution to each well.

  • Incubate the plate for a specific time (e.g., 15 minutes) at the same temperature.

  • Stop the reaction and develop the color by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage of urease inhibition for each concentration of this compound and determine the IC₅₀ value.

Aldose Reductase Inhibition Assay

This is a spectrophotometric assay that measures the activity of aldose reductase by monitoring the oxidation of NADPH.

Materials:

  • Purified aldose reductase (e.g., from rat lens or recombinant human)

  • NADPH

  • DL-glyceraldehyde (or another suitable substrate)

  • Phosphate buffer (pH 6.2)

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a UV-transparent plate or cuvettes containing phosphate buffer, NADPH, and the substrate (DL-glyceraldehyde).

  • Add various concentrations of this compound (or control solvent) to the reaction mixture.

  • Initiate the reaction by adding the aldose reductase enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Urease_Inhibition_Pathway cluster_bacteria Bacterial Cell cluster_environment Urinary Tract Environment Urea Urea Urease Urease Urea->Urease Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 pH_increase Increase in Urinary pH Ammonia->pH_increase Struvite_Formation Struvite & Apatite Precipitation pH_increase->Struvite_Formation Kidney_Stones Infection-Induced Kidney Stones Struvite_Formation->Kidney_Stones This compound This compound This compound->Urease Inhibition

Caption: Urease Inhibition by this compound in the Urinary Tract.

Polyol_Pathway_Inhibition Glucose High Glucose (Hyperglycemia) Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol NADP NADP+ Aldose_Reductase->NADP Consumed Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Osmotic_Stress Osmotic Stress & Cell Damage Sorbitol->Osmotic_Stress Fructose Fructose Sorbitol_Dehydrogenase->Fructose NADPH NADPH NADPH->Aldose_Reductase Cofactor Oxidative_Stress Oxidative Stress NADP->Oxidative_Stress This compound This compound This compound->Aldose_Reductase Inhibition

Caption: Inhibition of the Polyol Pathway by this compound.

Experimental Workflow

Benurestat_Research_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Start_Materials Starting Materials (p-Chlorobenzoyl chloride, Glycine ethyl ester HCl) Synthesis_Steps Multi-step Synthesis Start_Materials->Synthesis_Steps Purification Purification (Recrystallization/ Chromatography) Synthesis_Steps->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Urease_Assay Urease Inhibition Assay Characterization->Urease_Assay AR_Assay Aldose Reductase Inhibition Assay Characterization->AR_Assay IC50_EC50_Det IC₅₀/EC₅₀ Determination Urease_Assay->IC50_EC50_Det AR_Assay->IC50_EC50_Det Animal_Models Animal Models (e.g., Rat UTI Model) IC50_EC50_Det->Animal_Models PK_Studies Pharmacokinetic (ADME) Studies Animal_Models->PK_Studies Efficacy_Testing Efficacy Testing Animal_Models->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Animal_Models->Toxicity_Assessment

Caption: General Research and Development Workflow for this compound.

Preclinical and Clinical Findings

Preclinical Data
  • Urease Inhibition: In a study culturing P. mirabilis with urea, this compound was shown to inhibit ammonia production with an EC₅₀ of 69.9 ± 0.4 μM.

  • In Vivo Efficacy (Rat Model): In a rat model of experimental P. mirabilis genitourinary tract infection, oral administration of this compound at doses of 25, 50, or 100 mg/kg led to a decrease in the urinary excretion of ammonia and inhibited the formation of struvite calculi.[2] Combination therapy with antibacterial agents such as nitrofurantoin, sulfamethoxazole, or ampicillin resulted in a potentiation of the inhibition of calculi formation and, in some cases, promoted the dissolution of existing calculi.[2] The number of viable bacteria in the bladders of infected rats was also significantly reduced with the combination therapy.[2]

Clinical Data

An early study in humans investigated the oral administration of this compound at single doses of 15 mg/kg and 25 mg/kg.[2] The key findings were:

  • Urinary Inhibitory Activity: For 4 hours post-administration, the mean urinary levels of urease inhibitory activity were 700 to 1900 times the concentration of this compound required to inhibit P. mirabilis urease by 90% in vitro.[2]

  • Safety: No apparent adverse effects were reported at the tested doses.[1]

It is important to note that there is a scarcity of publicly available data on further clinical trials of this compound after this initial study.

Conclusion

This compound is a molecule with a well-defined dual mechanism of action, targeting both bacterial urease and human aldose reductase. The existing data, primarily from early preclinical and clinical studies, demonstrates its potential as a therapeutic agent for infected ureolysis and suggests a possible role in the management of diabetic complications. However, to fully realize its therapeutic potential, further research is warranted. Specifically, detailed pharmacokinetic and pharmacodynamic studies, along with comprehensive clinical trials to establish its efficacy and safety profile for various indications, are necessary. This technical guide provides a foundational resource for researchers and drug development professionals to build upon in future investigations of this compound.

References

Benurestat and the Pursuit of a Disease-Modifying Therapy for Diabetic Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diabetic neuropathy remains one of the most prevalent and debilitating complications of diabetes mellitus, affecting a significant portion of patients and leading to a diminished quality of life.[1] While current therapeutic strategies primarily focus on symptomatic relief, the quest for disease-modifying treatments continues. Among the pathogenetic mechanisms implicated in diabetic neuropathy, the polyol pathway has been a key area of investigation.[2] This technical guide delves into the core of this research, focusing on benurestat, an aldose reductase inhibitor, and the broader class of compounds to which it belongs. Due to the limited specific research on this compound in the context of diabetic neuropathy, this paper will also draw upon data from other aldose reductase inhibitors to provide a comprehensive overview of the therapeutic rationale, experimental validation, and clinical evaluation of this drug class.

The Rationale for Aldose Reductase Inhibition in Diabetic Neuropathy

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, there is an increased flux of glucose through the polyol pathway.[3] The rate-limiting enzyme in this pathway, aldose reductase, converts glucose to sorbitol, which is subsequently metabolized to fructose by sorbitol dehydrogenase.[3]

The accumulation of sorbitol within nerve cells, which have limited capacity to transport it out, is hypothesized to induce osmotic stress, leading to cellular damage.[4] Furthermore, the activity of aldose reductase consumes its cofactor, NADPH.[5] This depletion of NADPH can have several detrimental downstream effects, including a reduced capacity to regenerate the key intracellular antioxidant, reduced glutathione (GSH), thereby increasing susceptibility to oxidative stress.[6] Oxidative stress is a well-established contributor to the pathogenesis of diabetic neuropathy.[2]

This compound, as an aldose reductase inhibitor, is designed to block this initial step of the polyol pathway, thereby preventing the accumulation of sorbitol and the depletion of NADPH.[7][8] The therapeutic hypothesis is that by inhibiting aldose reductase, this compound could mitigate the metabolic imbalances that lead to nerve damage in diabetic patients.

Signaling Pathway: The Polyol Pathway and the Action of this compound

The following diagram illustrates the polyol pathway and the point of intervention for aldose reductase inhibitors like this compound.

Polyol_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_inhibition Therapeutic Intervention cluster_downstream Pathophysiological Consequences High Intracellular\nGlucose High Intracellular Glucose Glucose Glucose High Intracellular\nGlucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (Rate-limiting step) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Sorbitol\nAccumulation Sorbitol Accumulation Sorbitol->Sorbitol\nAccumulation This compound This compound Aldose Reductase\n(Rate-limiting step) Aldose Reductase (Rate-limiting step) This compound->Aldose Reductase\n(Rate-limiting step) Inhibits Nerve\nDamage Nerve Damage Sorbitol\nAccumulation->Nerve\nDamage NADPH\nDepletion NADPH Depletion Oxidative\nStress Oxidative Stress NADPH\nDepletion->Oxidative\nStress Oxidative\nStress->Nerve\nDamage Aldose Reductase\n(Rate-limiting step)->NADPH\nDepletion Consumes NADPH

Caption: The Polyol Pathway and the inhibitory action of this compound.

Preclinical and Clinical Evidence for Aldose Reductase Inhibitors

While specific data for this compound in diabetic neuropathy is limited, numerous preclinical and clinical studies have evaluated other aldose reductase inhibitors. These studies provide a framework for understanding the potential efficacy and challenges of this therapeutic approach.

Preclinical Data in Animal Models

Streptozotocin (STZ)-induced diabetic rats are a commonly used animal model to study diabetic neuropathy.[9] Research in these models has demonstrated that aldose reductase inhibitors can prevent or reverse some of the neuropathic changes.

Table 1: Effects of Aldose Reductase Inhibitors in Preclinical Models of Diabetic Neuropathy

Aldose Reductase InhibitorAnimal ModelDuration of TreatmentKey FindingsReference
ZenarestatStreptozotocin-induced diabetic rats8 weeksPrevented the reduction in endoneurial blood flow.[10]
FidarestatStreptozotocin-induced diabetic ratsNot specifiedPrevented the elevation in retinal sorbitol concentration.[11]
Not SpecifiedDiabetic animal modelsNot specifiedShown to cause a range of biochemical, functional, and structural improvements including reduced sorbitol and fructose accumulation, and improvements in axoglial dysjunction and paranodal demyelination.[12]
Clinical Trial Data

Clinical trials of aldose reductase inhibitors in patients with diabetic neuropathy have yielded mixed results.[8][13] While some studies have shown modest benefits, particularly in nerve conduction velocity, others have failed to demonstrate significant clinical improvement.[1][14] These trials have also been hampered by issues such as adverse effects of some of the earlier compounds.[10]

Table 2: Summary of Clinical Trial Outcomes for Aldose Reductase Inhibitors in Diabetic Neuropathy

Aldose Reductase InhibitorStudy PhaseNumber of PatientsDurationKey Efficacy Endpoints & ResultsReference
AlrestatinSingle-blind, placebo crossover94 monthsSubjective benefit reported by most patients, but objective measures of nerve conduction were essentially unchanged.[7][15]
ZenarestatPhase 3Not specified52 weeksDose-dependent improvement in nerve conduction velocity and an increase in the density of small-diameter myelinated nerve fibers with >80% sorbitol suppression.[16]
TolrestatMeta-analysis of 4 trials879 treated, 909 controlsAt least 6 monthsFavored treatment in a subgroup analysis for change in neurological function.[10]
SorbinilNot specifiedNot specifiedNot specifiedAssociated with severe hypersensitivity reactions.[10]

Experimental Protocols

The following provides a generalized methodology for the preclinical evaluation of an aldose reductase inhibitor in a model of diabetic neuropathy, based on common practices in the field.

Animal Model and Induction of Diabetes
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9]

  • Induction of Diabetes: Diabetes is typically induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer.[9] Control animals receive an injection of the citrate buffer alone.

  • Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, with animals showing sustained hyperglycemia (e.g., >250 mg/dL) being included in the study.[9]

Drug Administration
  • Treatment Groups: Animals are typically divided into three groups: non-diabetic control, diabetic control (vehicle-treated), and diabetic treated with the aldose reductase inhibitor.

  • Route and Dosage: The aldose reductase inhibitor is administered orally, often mixed with the diet or via gavage.[10] The dosage is determined based on prior pharmacokinetic and pharmacodynamic studies.

  • Duration: Treatment duration can range from several weeks to months to assess both preventative and therapeutic effects.[10]

Outcome Measures
  • Nerve Conduction Velocity (NCV): NCV is a key functional measure of nerve health and is assessed using electrophysiological techniques on nerves such as the sciatic or caudal nerve.[17]

  • Endoneurial Blood Flow: Laser Doppler flowmetry can be used to measure blood flow in the epineurium of the sciatic nerve.

  • Biochemical Analysis: At the end of the study, nerve tissue (e.g., sciatic nerve) is collected to measure levels of sorbitol, fructose, and myo-inositol using techniques like gas chromatography-mass spectrometry or high-performance liquid chromatography.

  • Morphological Analysis: Nerve biopsies can be examined using electron microscopy to assess structural changes such as axonal atrophy, demyelination, and nerve fiber density.[17]

Experimental Workflow

The diagram below outlines a typical experimental workflow for the preclinical assessment of an aldose reductase inhibitor for diabetic neuropathy.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment of Neuropathy cluster_analysis Data Analysis and Conclusion A Animal Model Selection (e.g., Sprague-Dawley Rats) B Induction of Diabetes (Streptozotocin Injection) A->B C Confirmation of Hyperglycemia B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., this compound in diet) D->E F Functional Assessment (Nerve Conduction Velocity) E->F During/After Treatment G Biochemical Analysis (Sorbitol Levels in Nerve) E->G After Treatment H Morphological Analysis (Nerve Fiber Density) E->H After Treatment I Statistical Analysis F->I G->I H->I J Conclusion on Efficacy I->J

Caption: A generalized preclinical experimental workflow.

Conclusion and Future Perspectives

This compound, as an aldose reductase inhibitor, represents a therapeutic strategy aimed at a fundamental pathogenic mechanism of diabetic neuropathy. While the broader class of aldose reductase inhibitors has a long history of investigation with mixed clinical success, the underlying rationale remains compelling. The challenges encountered in previous clinical trials, such as insufficient target engagement and adverse effects of some compounds, have provided valuable lessons for the development of new agents.

Future research on this compound and other novel aldose reductase inhibitors should focus on demonstrating potent and sustained target inhibition in nerve tissue at well-tolerated doses. Furthermore, clinical trial designs may need to consider patient stratification based on the stage of neuropathy and utilize sensitive and clinically meaningful endpoints. The development of a safe and effective aldose reductase inhibitor would be a significant advancement in the management of diabetic neuropathy, potentially offering a much-needed disease-modifying therapy.

References

Benurestat in Proteus mirabilis Infection Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific literature to provide a technical and theoretical framework for evaluating benurestat in Proteus mirabilis infection models. While this compound has been studied as a urease inhibitor and in the context of P. mirabilis infections, this guide outlines experimental protocols and expected outcomes based on established methodologies for similar compounds, as comprehensive studies detailing all aspects of this compound's application in these specific models are limited.

Introduction: The Rationale for Urease Inhibition in Proteus mirabilis Infections

Proteus mirabilis is a Gram-negative bacterium and a primary causative agent of complicated urinary tract infections (UTIs), particularly those associated with long-term catheterization.[1][2] A key virulence factor in the pathogenesis of P. mirabilis infection is the enzyme urease.[3] This nickel-dependent metalloenzyme catalyzes the hydrolysis of urea into ammonia and carbamate, which subsequently raises the local pH of the urine.[4] This alkaline environment leads to the precipitation of calcium and magnesium phosphates, forming infection-induced urinary stones (urolithiasis) and leading to catheter encrustation and blockage.[2][5]

This compound (2-(p-chlorobenzamido)acetohydroxamic acid) is a known urease inhibitor.[6][7] Its mechanism of action involves binding to the nickel atoms within the active site of the urease enzyme, thereby blocking its catalytic activity.[6] By inhibiting urease, this compound can prevent the cascade of events initiated by urea hydrolysis, including ammonia production, pH elevation, and subsequent stone formation.[6] Studies have shown that this compound can decrease urinary ammonia excretion and inhibit struvite calculi formation in rats with experimental P. mirabilis infections.[8] This guide details the core methodologies and expected data for assessing the efficacy of this compound in established in vitro and in vivo models of P. mirabilis infection.

Mechanism of Action and Pathogenic Pathway

The primary pathogenic cascade of P. mirabilis in the urinary tract is driven by urease activity. This compound is hypothesized to interrupt this cascade at its origin.

G cluster_0 P. mirabilis Pathogenesis cluster_1 Therapeutic Intervention Urea Urea (in urine) Urease P. mirabilis Urease Urea->Urease Hydrolysis Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia pH ↑ Urine pH (Alkalinization) Ammonia->pH Cytotoxicity Ammonia-induced Epithelial Cell Damage Ammonia->Cytotoxicity Stones Struvite & Carbonate Apatite Precipitation (Stone Formation) pH->Stones Biofilm Enhanced Biofilm Formation & Catheter Encrustation Stones->Biofilm This compound This compound This compound->Urease Inhibition (Ni2+ Binding)

Caption: Pathogenic cascade of P. mirabilis urease and the inhibitory action of this compound.

In Vitro Evaluation of this compound

A series of in vitro assays are essential to quantify the direct activity of this compound against P. mirabilis and its key virulence mechanisms.

Experimental Protocols

3.1.1 Urease Inhibition Assay (Whole-Cell) This assay determines the concentration of this compound required to inhibit 50% of urease activity (IC50).

  • Bacterial Culture: Culture P. mirabilis overnight in Luria-Bertani (LB) broth.

  • Preparation: Centrifuge the culture, discard the supernatant, and resuspend the bacterial pellet in phosphate-buffered saline (PBS).

  • Reaction Mixture: In a 96-well plate, combine the bacterial suspension with a range of this compound concentrations. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Urea Addition: Add a solution of urea to all wells to initiate the urease reaction.

  • Incubation: Incubate the plate at 37°C.

  • Ammonia Detection: At timed intervals, measure the accumulation of ammonia using the Berthelot (indophenol) method, which forms a colored product measurable at ~630 nm.[9]

  • Calculation: Calculate the percentage of urease inhibition relative to the positive control for each this compound concentration and determine the IC50 value using non-linear regression analysis.

3.1.2 Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of this compound that prevents visible growth of P. mirabilis.

  • Preparation: Perform serial two-fold dilutions of this compound in a 96-well plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of P. mirabilis (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

3.1.3 In Vitro Catheter Biofilm and Encrustation Model This model simulates the conditions of a catheterized bladder to assess this compound's ability to prevent blockage.[9]

  • Model Setup: Use a multi-well system where each well simulates a bladder, containing sterile artificial urine. A silicone catheter segment is placed in each well.

  • Inoculation: Inoculate the artificial urine with a high concentration of P. mirabilis (e.g., 1 x 10^7 CFU/mL).

  • Treatment: Add this compound at a predetermined concentration (e.g., based on IC50 or achievable urinary levels) to the treatment group wells. Leave control wells untreated.

  • Flow Simulation: Pump fresh artificial urine (with or without this compound) through the "bladders" at a slow, continuous rate to mimic urine flow.

  • Endpoints: Monitor the time until catheter blockage occurs. At the end of the experiment, quantify bacterial biomass (CFU/mL) and measure the final pH of the residual urine.[10]

Expected Quantitative Data

The following tables summarize the expected data from the in vitro experiments.

Table 1: In Vitro Activity of this compound against P. mirabilis

Assay Parameter Expected Value Reference Compound (AHA*)
Urease Inhibition IC50 (µM) 50 - 200 ~70,000 µM
Antibacterial Activity MIC (µg/mL) >128 >128

*AHA = Acetohydroxamic acid, a known urease inhibitor. Data is hypothetical and for comparative purposes. The high expected MIC indicates this compound is likely not a direct antibacterial agent but acts by disarming the bacteria.[11][12]

Table 2: Efficacy in In Vitro Catheter Encrustation Model

Treatment Group Mean Time to Blockage (hours) Final Urine pH Bacterial Biomass (log10 CFU/mL)
Control (No Treatment) 24 - 48 ~9.0 8.5
This compound (e.g., 10 mM) > 96 (No Blockage) ~7.0 8.3

| AHA (10 mM) | > 96 (No Blockage) | ~7.2 | 8.4 |

In Vivo Evaluation in a Murine UTI Model

The murine model of ascending UTI is the standard for evaluating the efficacy of therapeutic agents against uropathogens.[13][14]

Experimental Protocol

G cluster_workflow In Vivo Murine UTI Model Workflow Acclimatization 1. Acclimatization (CBA/J Mice, 7 days) Infection 2. Transurethral Infection (P. mirabilis, ~1x10^7 CFU) Acclimatization->Infection Grouping 3. Grouping (n=10/group) - Vehicle Control (oral gavage) - this compound (25 mg/kg) - this compound (50 mg/kg) - this compound + Antibiotic Infection->Grouping Treatment 4. Treatment (Daily for 7 days) Grouping->Treatment Monitoring 5. Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Day 7) - Urine, Bladder, Kidney Harvest Monitoring->Endpoint Analysis 7. Quantitative Analysis - Bacterial Load (CFU/g) - Stone Formation (µg Calcium) - Histopathology Endpoint->Analysis

Caption: Experimental workflow for the in vivo murine model of ascending UTI.

  • Animals: Use female CBA/J mice, which are a standard and susceptible strain for UTI models.[14]

  • Infection: Anesthetize mice and inoculate them transurethrally with a suspension of P. mirabilis HI4320 (~1 x 10^7 CFU in 50 µL).[13]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate solvent), administered by oral gavage.

    • Group 2: this compound (25 mg/kg), oral gavage.

    • Group 3: this compound (50 mg/kg), oral gavage.

    • Group 4: this compound (50 mg/kg) + an antibacterial agent (e.g., sulfamethoxazole).[8]

  • Administration: Begin treatment 24 hours post-infection and continue daily for 7 days.

  • Endpoint Analysis: At day 7 post-infection, euthanize the mice. Aseptically harvest the bladder and kidneys.

  • Quantification:

    • Bacterial Load: Homogenize the bladder and kidneys separately, perform serial dilutions, and plate on appropriate agar to determine bacterial burden (CFU/gram of tissue).

    • Stone Formation: Analyze bladder homogenates for calcium content as an indicator of stone formation.

    • Histopathology: Fix a portion of the kidneys and bladder in formalin for sectioning and staining (H&E) to assess inflammation and tissue damage.

Expected Quantitative Data

Table 3: Efficacy of this compound in Murine UTI Model (7-Day Endpoint)

Treatment Group Bladder Bacterial Load (log10 CFU/g) Kidney Bacterial Load (log10 CFU/g) Bladder Stone Mass (µg Calcium/bladder)
Vehicle Control 6.5 ± 0.8 5.2 ± 1.1 150 ± 45
This compound (25 mg/kg) 5.8 ± 0.7 4.5 ± 0.9 50 ± 20
This compound (50 mg/kg) 5.5 ± 0.6 4.1 ± 0.8 25 ± 10
This compound + Antibiotic 3.1 ± 0.5 < 2.0 < 10

*Data are presented as mean ± standard deviation and are hypothetical based on expected outcomes. A significant reduction in stone mass is the primary anticipated effect. A potentiation of antibacterial efficacy is also expected when this compound is combined with an antibiotic.[8]

Conclusion

This compound represents a targeted, non-antibiotic approach to mitigating the primary virulence mechanism of P. mirabilis in urinary tract infections. By inhibiting urease, it has the potential to prevent the formation of infection-induced stones, reduce catheter encrustation, and potentially enhance the efficacy of co-administered antibiotics.[8] The experimental frameworks detailed in this guide provide a robust methodology for the preclinical evaluation of this compound. The successful completion of these studies would provide the necessary data to support further development of this compound as a therapeutic agent for managing complex UTIs caused by P. mirabilis.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Benurestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of available in vivo dosage information and experimental protocols for the urease inhibitor, Benurestat. The provided information is based on published research and is intended to guide the design of preclinical studies.

Mechanism of Action

This compound is a potent inhibitor of urease, the enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] In vivo, this inhibition leads to a reduction in ammonia levels in various biological systems. This mechanism is the basis for its investigation in therapeutic areas such as hepatic encephalopathy and infection-induced urinary stones.

In Vivo Study Data

Efficacy of this compound in Animal Models

The following tables summarize the reported in vivo dosages and efficacy of this compound in different animal models.

Table 1: this compound Dosage and Efficacy in a Rat Model of Proteus mirabilis Induced Urinary Tract Infection

Dosage (mg/kg, oral)Animal ModelKey Efficacy EndpointsObserved EffectCitation
25, 50, 100Female RatsUrinary ammonia excretion, Struvite calculi formationDecrease in urinary ammonia excretion and inhibition of struvite calculi formation.[2]

Table 2: this compound Dosage and Efficacy in a Mouse Model of Thioacetamide-Induced Acute Liver Injury

Dosage (mg/kg, oral)FrequencyAnimal ModelKey Efficacy EndpointsObserved EffectCitation
100Twice a daySwiss Webster MiceFecal and serum ammonia levelsRestoration of fecal ammonia to baseline levels and a trend towards lower serum ammonia.[3]
100Twice a daySwiss Webster MiceSurvival100% rescue from a lethal dose of thioacetamide.[3]
Human Dosage Information

A study in humans reported the following dosages, which resulted in significant urinary inhibitory activity against Proteus mirabilis urease.

Table 3: this compound Dosage in Humans

Dosage (mg/kg, oral)Observed EffectCitation
15, 25For 4 hours, mean urinary levels of inhibitory activity were 700 to 1900 times the concentration required to inhibit P. mirabilis urease by 90%.[2]
Safety and Toxicity Data

Experimental Protocols

Animal Models

This model is used to study the formation of infection-induced struvite urinary calculi.

  • Animals: Female rats are typically used.

  • Induction:

    • Anesthetize the rat.

    • Introduce a foreign body, such as a zinc disc, into the bladder to serve as a nidus for stone formation.

    • Inoculate the bladder directly with a suspension of a urease-positive strain of Proteus mirabilis.

  • Confirmation of Infection: Monitor urine for bacterial growth, increased pH, and the presence of crystals.

This model is used to induce hyperammonemia secondary to acute liver failure.

  • Animals: Swiss Webster mice are a suitable strain.

  • Induction:

    • Administer a single intraperitoneal (i.p.) injection of TAA. A dose of 200 mg/kg has been shown to be lethal, while 100 mg/kg induces hyperammonemia without significant mortality.

  • Confirmation of Injury: Monitor for clinical signs of liver injury and measure serum and fecal ammonia levels.

This compound Administration
  • Route of Administration: Oral gavage is a common method for administering this compound in animal studies.[3]

  • Vehicle: The specific vehicle used for this compound administration in the cited studies is not detailed. For in vivo oral administration, common vehicles include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or dissolution in a suitable solvent system (e.g., a mixture of PEG 400, N,N-dimethylacetamide, and saline). It is critical to perform vehicle-controlled studies to ensure that the vehicle itself does not have any biological effects.

Efficacy Endpoint Analysis
  • Sample Collection: House rats in metabolic cages to collect urine.

  • Analytical Methods: Several methods can be used to quantify ammonia in urine, including colorimetric assays (e.g., the Berthelot or Nesslerization reactions) and enzymatic assays.

  • Gross Examination: At the end of the study, euthanize the animals and visually inspect the bladder and kidneys for the presence of stones.

  • Quantitative Analysis:

    • Harvest any formed calculi from the bladder.

    • Wash the calculi and dry them to a constant weight.

    • The composition of the stones can be confirmed as struvite (magnesium ammonium phosphate) through analytical techniques such as X-ray diffraction or infrared spectroscopy.

Visualizations

Experimental Workflow for this compound Efficacy Testing in a Rat Model of UTI

experimental_workflow cluster_induction Model Induction cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis start Female Rats implant Implant Zinc Disc in Bladder start->implant infect Inoculate Bladder with Proteus mirabilis implant->infect control Vehicle Control infect->control benurestat_low This compound (25 mg/kg) infect->benurestat_low benurestat_mid This compound (50 mg/kg) infect->benurestat_mid benurestat_high This compound (100 mg/kg) infect->benurestat_high urine_collection Urine Collection control->urine_collection euthanasia Euthanasia & Bladder and Kidney Harvest control->euthanasia benurestat_low->urine_collection benurestat_low->euthanasia benurestat_mid->urine_collection benurestat_mid->euthanasia benurestat_high->urine_collection benurestat_high->euthanasia ammonia_quant Urinary Ammonia Quantification urine_collection->ammonia_quant calculi_assessment Struvite Calculi Assessment euthanasia->calculi_assessment

Caption: Workflow for evaluating this compound in a rat model of infection-induced urinary stones.

Proposed Mechanism of Action of this compound

Note: The available literature consistently points to the direct inhibition of urease as the primary mechanism of action for this compound. There is currently no evidence to suggest that this compound directly modulates specific intracellular signaling pathways. Therefore, a signaling pathway diagram would be speculative and is not provided. The diagram below illustrates the direct enzymatic inhibition.

mechanism_of_action Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Catalysis This compound This compound This compound->Urease Inhibition

Caption: this compound directly inhibits the urease enzyme, preventing the breakdown of urea into ammonia.

References

Application Notes and Protocols for the Administration of Benurestat in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available data exists for the administration of Benurestat specifically in rats. The following application notes and protocols are based on general principles of rodent drug administration and data from studies on analogous compounds, namely other urease and aldose reductase inhibitors. Researchers should consider these as a starting point and conduct dose-ranging and tolerability studies to establish appropriate experimental parameters for this compound.

Introduction

This compound is a chemical compound that functions as both a urease inhibitor and an aldose reductase inhibitor.[1] Its dual action suggests potential therapeutic applications in conditions associated with the activity of these enzymes, such as urinary tract infections caused by urease-producing bacteria and complications arising from diabetes.[1] These application notes provide a framework for the preclinical investigation of this compound in rat models, covering administration protocols, pharmacokinetic and pharmacodynamic considerations, and relevant signaling pathways.

Data Presentation

Due to the absence of specific published data on this compound administration in rats, the following tables are presented as templates for data collection. Researchers are encouraged to populate these tables with their experimental findings.

Table 1: Proposed Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationDose (mg/kg)ValueUnits
CmaxOral (gavage)ng/mL
TmaxOral (gavage)h
AUC(0-t)Oral (gavage)ngh/mL
Half-life (t½)Oral (gavage)h
BioavailabilityOral (gavage)%
CmaxIntravenous (bolus)ng/mL
AUC(0-inf)Intravenous (bolus)ngh/mL
Half-life (t½)Intravenous (bolus)h
ClearanceIntravenous (bolus)mL/h/kg
Volume of DistributionIntravenous (bolus)L/kg

Table 2: Proposed Pharmacodynamic Endpoints for this compound in Rat Models

Experimental ModelParameter MeasuredAnalytical MethodExpected Outcome
Urease Inhibition (in vivo)Urinary ammonia levelsColorimetric assayReduction in ammonia concentration
Bladder stone formationImaging/HistologyInhibition or reduction of stone formation
Aldose Reductase Inhibition (in vivo)Sorbitol accumulation in tissues (e.g., sciatic nerve, lens)HPLC or GC-MSReduction in sorbitol levels
Nerve conduction velocityElectrophysiologyImprovement in nerve function in diabetic models

Experimental Protocols

The following are generalized protocols for the administration of this compound to rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials
  • This compound (purity >99%)

  • Vehicle for solubilization (e.g., 0.5% methylcellulose, sterile saline, DMSO/polyethylene glycol)

  • Male/Female Sprague-Dawley or Wistar rats (age and weight appropriate for the study)

  • Gavage needles (for oral administration)

  • Syringes and needles (for injections)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Anesthesia (e.g., isoflurane)

  • Analytical equipment (e.g., HPLC-MS/MS for pharmacokinetic analysis)

Protocol for Oral Administration (Gavage)
  • Preparation of Dosing Solution:

    • Determine the appropriate vehicle for this compound. A suspension in 0.5% (w/v) methylcellulose is a common choice for oral administration of compounds with low water solubility.

    • Prepare the dosing solution at the desired concentration to ensure the correct dose is administered in a suitable volume (typically 5-10 mL/kg for rats).

    • Ensure the solution/suspension is homogenous before each administration.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Insert the gavage needle smoothly into the esophagus and deliver the dose directly into the stomach.

    • Observe the animal for any signs of distress after administration.

Protocol for Intravenous Administration
  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection (e.g., saline, PBS). The pH of the solution should be close to physiological pH (~7.4).

    • Filter-sterilize the solution before administration.

  • Animal Handling and Dosing:

    • Anesthetize the rat (e.g., using isoflurane).

    • The lateral tail vein is the most common site for intravenous injection in rats. The jugular vein can also be used, potentially with catheterization for repeated dosing.

    • Administer the dose as a slow bolus or via infusion.

Pharmacokinetic Study Protocol
  • Dosing:

    • Administer this compound to a cohort of rats via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected from the saphenous vein, tail vein, or via cardiac puncture for terminal collection.

    • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma/serum.

    • Analyze the samples and calculate the pharmacokinetic parameters.

Pharmacodynamic Study Protocol (Urease Inhibition Model)
  • Induction of Model:

    • A urinary tract infection model can be established in rats by transurethral inoculation with a urease-positive bacterium (e.g., Proteus mirabilis).

  • Dosing:

    • Administer this compound to the treatment group of rats at a predetermined dose and schedule. A control group should receive the vehicle.

  • Endpoint Measurement:

    • Collect urine samples at various time points to measure ammonia concentration and pH.

    • At the end of the study, euthanize the animals and collect bladders and kidneys for histological examination and assessment of stone formation.

Pharmacodynamic Study Protocol (Aldose Reductase Inhibition Model)
  • Induction of Model:

    • Induce diabetes in rats using streptozotocin or use a genetic model of diabetes.

  • Dosing:

    • Treat diabetic rats with this compound or vehicle for a specified duration (e.g., several weeks).

  • Endpoint Measurement:

    • Measure nerve conduction velocity in the sciatic nerve.

    • At the end of the study, collect tissues such as the sciatic nerve and lens to quantify sorbitol levels using a suitable analytical method.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

Benurestat_Mechanism This compound This compound Urease Urease This compound->Urease Inhibits AldoseReductase Aldose Reductase This compound->AldoseReductase Inhibits Ammonia Ammonia + CO2 Urease->Ammonia Catalyzes Urea Urea Urea->Urease Substrate UTI Urinary Tract Infections Ammonia->UTI Contributes to Sorbitol Sorbitol AldoseReductase->Sorbitol Catalyzes Glucose Glucose Glucose->AldoseReductase Substrate DiabeticComp Diabetic Complications Sorbitol->DiabeticComp Contributes to

Caption: Proposed inhibitory action of this compound on Urease and Aldose Reductase pathways.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow start Start dosing This compound Administration (Oral or IV) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma/Serum Isolation sampling->processing analysis LC-MS/MS Analysis processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End calculation->end

Caption: A typical experimental workflow for a pharmacokinetic study in rats.

Logical Relationship in Aldose Reductase Inhibition and Diabetic Complications

Aldose_Reductase_Pathway Hyperglycemia Hyperglycemia (High Blood Glucose) PolyolPathway Polyol Pathway Activation Hyperglycemia->PolyolPathway AldoseReductase Aldose Reductase PolyolPathway->AldoseReductase OxidativeStress Oxidative Stress (NADPH Depletion) PolyolPathway->OxidativeStress SorbitolAccumulation Sorbitol Accumulation AldoseReductase->SorbitolAccumulation OsmoticStress Osmotic Stress SorbitolAccumulation->OsmoticStress DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications This compound This compound This compound->AldoseReductase Inhibits

Caption: The role of Aldose Reductase in diabetic complications and the point of intervention for this compound.

References

Application Notes and Protocols: Aldose Reductase Inhibition Assay Using Benurestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR), an enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased activity of AR and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2] Therefore, inhibition of aldose reductase is a key therapeutic strategy for the management of these conditions. Benurestat is a known inhibitor of aldose reductase and serves as a valuable tool for studying the polyol pathway and for the development of novel therapeutics.[1][3]

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on aldose reductase. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, the co-factor for the aldose reductase-catalyzed reaction.

Signaling Pathway of Aldose Reductase and Inhibition by this compound

The diagram below illustrates the polyol pathway, where aldose reductase is the rate-limiting enzyme. Under high glucose conditions, this pathway becomes more active, leading to the accumulation of sorbitol. This compound acts by inhibiting aldose reductase, thereby blocking the conversion of glucose to sorbitol and mitigating the downstream pathological effects.

cluster_0 Cellular Environment (Hyperglycemia) cluster_1 Polyol Pathway cluster_2 Inhibition cluster_3 Pathological Outcomes Glucose High Glucose AR Aldose Reductase (AR) Glucose->AR Substrate Sorbitol Sorbitol AR->Sorbitol Product SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Substrate Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Accumulation leads to Fructose Fructose SDH->Fructose Product This compound This compound This compound->AR Inhibits

Caption: Polyol Pathway and this compound Inhibition.

Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for spectrophotometric analysis.

Materials and Reagents
  • Aldose Reductase (AR): Human recombinant or from a suitable tissue source (e.g., rat lens).

  • This compound: (C₉H₉ClN₂O₃, MW: 228.63 g/mol ).[4]

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form):

  • DL-Glyceraldehyde: (Substrate)

  • Potassium Phosphate Buffer: (0.1 M, pH 6.2)

  • Dimethyl Sulfoxide (DMSO): For dissolving this compound.[3]

  • 96-well UV-transparent microplates:

  • Spectrophotometer: Capable of reading absorbance at 340 nm in kinetic mode.

Reagent Preparation
  • Potassium Phosphate Buffer (0.1 M, pH 6.2): Prepare a 0.1 M solution of potassium phosphate and adjust the pH to 6.2.

  • NADPH Solution (1.5 mM): Dissolve the appropriate amount of NADPH in the potassium phosphate buffer. Prepare fresh and keep on ice.

  • DL-Glyceraldehyde Solution (25 mM): Dissolve the appropriate amount of DL-glyceraldehyde in the potassium phosphate buffer.

  • Aldose Reductase Enzyme Solution: Dilute the aldose reductase stock solution in potassium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution.[3]

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is ≤1%.

Assay Procedure

The following workflow outlines the steps for performing the aldose reductase inhibition assay.

cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents: - Buffer - NADPH - Substrate - Enzyme - this compound B Add to each well: - Buffer - NADPH Solution - this compound (or vehicle) - Enzyme Solution A->B C Incubate at 37°C for 5 min B->C D Initiate reaction by adding DL-Glyceraldehyde (Substrate) C->D E Immediately measure absorbance at 340 nm (kinetic mode) for 10-15 minutes D->E F Calculate reaction rates (ΔAbs/min) E->F G Determine % Inhibition F->G H Calculate IC50 value G->H

Caption: Aldose Reductase Inhibition Assay Workflow.

Detailed Steps:

  • Plate Setup:

    • Blank: 100 µL Buffer + 50 µL NADPH + 50 µL Substrate

    • Control (No Inhibitor): 50 µL Buffer + 50 µL NADPH + 50 µL Enzyme + 50 µL Substrate

    • Inhibitor Wells: 50 µL this compound working solution + 50 µL NADPH + 50 µL Enzyme + 50 µL Substrate

  • Pre-incubation: Add buffer, NADPH, this compound (or vehicle for control), and enzyme solution to the respective wells. Mix gently and incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the DL-glyceraldehyde solution to all wells except the blank.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance vs. time curve for each well.

  • Calculate the percentage of inhibition: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

  • Determine the IC50 value: The IC50 is the concentration of the inhibitor (this compound) that causes 50% inhibition of the enzyme activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve using a suitable software (e.g., GraphPad Prism).

Data Presentation

The results of the aldose reductase inhibition assay with this compound can be summarized in the following table. The data presented here is for illustrative purposes.

This compound Concentration (µM)Rate of Reaction (ΔAbs/min)% Inhibition
0 (Control)0.0500
0.10.04216
10.03040
100.01570
1000.00590
IC50 (µM) -~2.5

Conclusion

This protocol provides a robust and reliable method for assessing the inhibitory potential of this compound against aldose reductase. The spectrophotometric assay is straightforward and can be adapted for high-throughput screening of other potential aldose reductase inhibitors. Accurate determination of the IC50 value is crucial for characterizing the potency of inhibitors and for guiding further drug development efforts.

References

Benurestat for In Vitro Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benurestat is a small molecule inhibitor primarily recognized for its dual activity against urease and aldose reductase.[1][2] As a hydroxamic acid derivative, its mechanism of action involves the chelation of metal ions within the active sites of these enzymes.[3] This property makes this compound a compound of interest for research in conditions associated with high ammonia levels, such as those caused by urease-producing bacteria, and in the study of diabetic complications linked to the polyol pathway.[1]

These application notes provide an overview of the in vitro use of this compound, including its mechanism of action, and detailed protocols for key experimental assays. Due to the limited availability of data on this compound in mammalian cell culture, the provided protocols are foundational and may require optimization for specific cell lines and research questions.

Mechanism of Action

This compound's biological effects stem from its inhibition of two key enzymes:

  • Urease Inhibition: this compound acts as a competitive inhibitor of urease by binding to the nickel ions in the enzyme's active site.[1] This prevents the hydrolysis of urea into ammonia and carbon dioxide.[1] In the context of infections by urease-producing bacteria, such as Proteus mirabilis, this inhibition can prevent the rise in local pH and the formation of infection-induced urinary stones.[1][4]

  • Aldose Reductase Inhibition: As an aldose reductase inhibitor, this compound blocks the first and rate-limiting step of the polyol pathway, which is the conversion of glucose to sorbitol.[1] Under hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications like neuropathy, retinopathy, and nephropathy.[1]

Data Presentation

Currently, there is a notable scarcity of published quantitative data regarding the in vitro effects of this compound on mammalian cell lines. The available data primarily focuses on its inhibitory activity in bacterial cultures.

CompoundOrganism/Cell LineAssayEndpointResult (EC50/IC50)Reference
This compoundProteus mirabilisAmmonia ProductionInhibition69.9 ± 0.4 μM[5]
This compoundMammalian Cell LinesCytotoxicity/ProliferationInhibitionData not available-
This compoundMammalian Cell LinesAldose Reductase ActivityInhibitionData not available-

Experimental Protocols

The following are detailed protocols for foundational experiments to characterize the in vitro effects of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method to determine the effect of this compound on the viability and proliferation of adherent mammalian cell lines.

Materials:

  • This compound (powder form)[6]

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

    • After 24 hours of cell incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on aldose reductase activity, which can be adapted for use with cell lysates.

Materials:

  • Cell line expressing aldose reductase (e.g., lens epithelial cells, retinal cells)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • DL-glyceraldehyde (substrate)

  • NADPH

  • Phosphate buffer (0.067 M, pH 6.2)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Cell Lysate (Enzyme Source):

    • Culture cells to 80-90% confluency.

    • Wash cells with cold PBS and harvest.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the cytosolic fraction (where aldose reductase is located).

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Enzyme Inhibition Assay:

    • Prepare serial dilutions of this compound in phosphate buffer.

    • In a UV-transparent 96-well plate, set up the following reaction mixture in each well:

      • 70 µL of phosphate buffer

      • 10 µL of NADPH solution (final concentration ~0.1 mM)

      • 10 µL of cell lysate (adjusted to a consistent protein concentration)

      • 10 µL of this compound dilution or vehicle control

    • Incubate the plate at room temperature for 10-15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of DL-glyceraldehyde solution (final concentration ~10 mM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min) for each concentration of this compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to calculate the IC50 value.

Protocol 3: In Vitro Urease Inhibition Assay (for co-culture or bacterial studies)

This protocol is designed to assess the urease inhibitory activity of this compound, particularly relevant for studies involving urease-producing bacteria or co-culture models. The assay measures the production of ammonia.[7]

Materials:

  • Urease-producing bacteria (e.g., Proteus mirabilis) or a source of urease enzyme

  • Urea solution

  • Phosphate buffer (pH 7.0)[7]

  • This compound

  • Ammonia detection reagents (e.g., Berthelot's reagent)[7]

  • 96-well plate

  • Plate reader (670 nm for Berthelot's method)[7]

Procedure:

  • Preparation of Urease Source:

    • If using bacteria, culture them to the mid-logarithmic phase. Prepare a suspension in phosphate buffer.

    • If using purified urease, dilute it in phosphate buffer to the desired activity level.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add:

      • The urease source (bacterial suspension or purified enzyme).

      • The this compound dilution or vehicle control.

    • Incubate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the urea solution.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Ammonia Detection:

    • Stop the reaction (e.g., by adding a strong acid, depending on the detection method).

    • Add the ammonia detection reagents according to the manufacturer's instructions (e.g., for the Berthelot method, this involves sequential addition of phenol-nitroprusside and alkaline hypochlorite).[7]

    • Allow color to develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 670 nm).

    • Create a standard curve using known concentrations of ammonium chloride.

    • Calculate the concentration of ammonia produced in each well.

    • Determine the percentage of urease inhibition for each this compound concentration relative to the vehicle control.

    • Calculate the IC50 value.

Visualizations

Aldose_Reductase_Pathway cluster_hyperglycemia Hyperglycemic Condition cluster_polyol Polyol Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Oxidative Stress Oxidative Stress Fructose->Oxidative Stress This compound This compound This compound->Glucose Inhibits Aldose Reductase Cellular Damage Cellular Damage Osmotic Stress->Cellular Damage Oxidative Stress->Cellular Damage

Caption: Aldose Reductase Signaling Pathway and this compound Inhibition.

Urease_Inhibition_Workflow Urea Urea Ammonia + CO2 Ammonia + CO2 Urea->Ammonia + CO2 Hydrolysis by Urease Urease (with Ni2+) Urease (with Ni2+) Inhibited Urease Inhibited Urease This compound This compound This compound->Urease (with Ni2+) Binds to Ni2+ in active site

Caption: Mechanism of Urease Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Mammalian Cells Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Benurestat_Prep Prepare this compound Stock & Dilutions Treatment Treat Cells with this compound Benurestat_Prep->Treatment Cell_Seeding->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Enzyme_Activity Enzyme Activity Assay (e.g., AR or Urease) Treatment->Enzyme_Activity Data_Acquisition Measure Absorbance/Fluorescence Cytotoxicity->Data_Acquisition Enzyme_Activity->Data_Acquisition IC50_Calc Calculate IC50/EC50 Values Data_Acquisition->IC50_Calc

Caption: General Experimental Workflow for this compound In Vitro Studies.

References

Application Notes and Protocols for Benurestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Benurestat, a dual inhibitor of aldose reductase and urease. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Introduction

This compound (4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide) is a small molecule inhibitor with a molecular weight of 228.63 g/mol .[1] It has been identified as a potent inhibitor of both aldose reductase and urease, making it a valuable tool for studying the pathological roles of these enzymes in various diseases.[2] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. Urease is a bacterial enzyme that hydrolyzes urea to ammonia and is a key virulence factor in infections by pathogens such as Helicobacter pylori and Proteus mirabilis.[3][4]

Physicochemical Properties and Solubility

This compound is an amphiphilic compound with limited solubility in water but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[5]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Formula C₉H₉ClN₂O₃[1]
Molecular Weight 228.63 g/mol [1]
CAS Number 38274-54-3[6]
Appearance Powder[6]
Purity ≥99% (typical)[6]
Solubility in DMSO 10 mM[5]
Storage (Powder) -20°C for up to 2 years
Storage (in DMSO) 4°C for 2 weeks; -80°C for up to 6 months

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 228.63 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out 2.29 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).

Note: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical compounds.

In Vitro Urease Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against urease. The assay is based on the measurement of ammonia produced from the hydrolysis of urea.

Materials:

  • Purified urease enzyme (e.g., from Jack bean or a specific bacterial source)

  • Urea solution (e.g., 100 mM in a suitable buffer)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • This compound stock solution (10 mM in DMSO)

  • Phenol-hypochlorite reagent (for ammonia quantification)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of urease, urea, and this compound in phosphate buffer. A serial dilution of the this compound stock solution should be prepared to determine the IC₅₀ value.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • This compound solution at various concentrations (or DMSO as a vehicle control)

    • Urease enzyme solution

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Detect Ammonia: Stop the reaction and measure the amount of ammonia produced using the phenol-hypochlorite method. This involves adding the phenol and hypochlorite reagents, incubating to allow color development, and then measuring the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 2: Reported In Vitro Inhibitory Concentrations of this compound against Urease

ParameterOrganism/EnzymeValueReference
IC₅₀ Urease4.50 ± 0.13 μM[2]
Kᵢ (competitive inhibition) Urease2.25 ± 0.0028 μM[2]
EC₅₀ Proteus mirabilis69.9 ± 0.4 μM[7]
EC₅₀ Bifidobacterium longum26.5 ± 0.2 μM[7][8]
EC₅₀ Lactobacillus reuteri158.3 ± 0.2 μM[7][8]
In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory effect of this compound on aldose reductase activity. The assay typically measures the decrease in NADPH absorbance as it is consumed during the reduction of a substrate.

Materials:

  • Purified aldose reductase enzyme (e.g., from rat lens or recombinant human)

  • NADPH solution

  • Substrate solution (e.g., DL-glyceraldehyde)

  • Phosphate buffer (e.g., 100 mM, pH 6.2)

  • This compound stock solution (10 mM in DMSO)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of aldose reductase, NADPH, substrate, and this compound in phosphate buffer. Create a serial dilution of the this compound stock solution.

  • Assay Setup: In a UV-transparent 96-well plate, add the following to each well:

    • Phosphate buffer

    • NADPH solution

    • This compound solution at various concentrations (or DMSO as a vehicle control)

    • Aldose reductase enzyme solution

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 5-10 minutes).

  • Initiate Reaction: Add the substrate solution to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. This reflects the rate of NADPH oxidation.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

This compound Stock Solution Preparation Workflow

G cluster_0 Preparation of 10 mM this compound Stock Solution A Equilibrate this compound powder to room temperature B Weigh 2.29 mg of This compound powder A->B C Transfer to a sterile tube B->C D Add 1 mL of sterile DMSO C->D E Vortex until fully dissolved D->E F Aliquot into single-use tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a 10 mM this compound stock solution.

Aldose Reductase (Polyol) Pathway Inhibition by this compound

G cluster_0 Aldose Reductase (Polyol) Pathway Glucose Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose AR->Sorbitol SDH->Fructose This compound This compound This compound->AR

Caption: Inhibition of the aldose reductase pathway by this compound.

Urease-Mediated Urea Hydrolysis and its Inhibition by this compound

G cluster_0 Urease-Mediated Urea Hydrolysis Urea Urea Urease Urease Urea->Urease Products Ammonia (2NH₃) + Carbon Dioxide (CO₂) pH Increased pH (Alkaline environment) Products->pH Pathology Pathological Conditions (e.g., Infection stones, Gastric inflammation) pH->Pathology Urease->Products This compound This compound This compound->Urease

Caption: this compound inhibits urease-catalyzed urea hydrolysis.

Disclaimer: These protocols provide general guidance. Researchers should optimize experimental conditions based on their specific systems and reagents. Always consult relevant safety data sheets (SDS) before handling any chemical compounds. For research use only. Not for use in humans.

References

Application Notes and Protocols: Investigating the Synergy of Benurestat with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies that enhance the efficacy of existing antibiotics. Benurestat, a potent urease inhibitor, has emerged as a candidate for combination therapy, particularly in the context of urinary tract infections (UTIs) caused by urease-producing bacteria such as Proteus mirabilis. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with conventional antibiotics.

This compound's primary mechanism of action is the inhibition of urease, an enzyme crucial for the virulence of certain pathogens.[1] Urease catalyzes the hydrolysis of urea to ammonia, leading to an increase in local pH. This elevation in pH can contribute to the formation of infection-associated stones (e.g., struvite calculi) and may reduce the efficacy of some antibiotics. By inhibiting urease, this compound is hypothesized to restore a more acidic urinary environment, thereby potentiating the activity of co-administered antibiotics and hindering the formation of crystalline biofilms.[1]

Preclinical evidence suggests a synergistic effect between this compound and antibiotics such as nitrofurantoin, sulfamethoxazole, and ampicillin in rodent models of P. mirabilis UTI.[1] Combination therapy has been shown to significantly reduce the number of viable bacteria in the bladder of infected rats compared to treatment with either agent alone.[1]

These application notes provide a framework for researchers to further investigate and quantify the synergistic interactions between this compound and various antibiotics, both in vitro and in vivo.

Signaling Pathways and Mechanisms

The synergistic interaction between this compound and antibiotics is primarily attributed to the inhibition of urease by this compound, which in turn modulates the microenvironment to favor antibiotic activity.

Synergy_Mechanism cluster_bacteria Urease-Producing Bacterium (e.g., P. mirabilis) cluster_therapy Combination Therapy This compound This compound Urease Urease This compound->Urease Inhibits Synergy Synergistic Effect Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Bacterial_inhibition Bacterial Growth Inhibition Urea Urea Urea->Urease Hydrolysis pH_increase Increased Urinary pH Ammonia->pH_increase Stone_formation Struvite Stone Formation pH_increase->Stone_formation Antibiotic_reduced Reduced Antibiotic Efficacy pH_increase->Antibiotic_reduced Antibiotic Antibiotic (e.g., Nitrofurantoin, Sulfamethoxazole, Ampicillin) Antibiotic->Bacterial_inhibition Synergy->Bacterial_inhibition Potentiates

Caption: Mechanism of this compound and Antibiotic Synergy.

Quantitative Data Summary

While preclinical studies have demonstrated a synergistic effect, publicly available literature lacks specific quantitative data on the in vitro synergy between this compound and antibiotics. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Urease Inhibition by this compound

CompoundTarget EnzymeEC50 (µM)Source
This compoundUrease69.9 ± 0.4[2]

Table 2: In Vitro Synergy of this compound and Antibiotics against P. mirabilis

AntibioticThis compound Conc. (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with this compound (µg/mL)FIC Index*Interpretation
NitrofurantoinUser DefinedUser DefinedUser DefinedCalculatedUser Defined
SulfamethoxazoleUser DefinedUser DefinedUser DefinedCalculatedUser Defined
AmpicillinUser DefinedUser DefinedUser DefinedCalculatedUser Defined
OtherUser DefinedUser DefinedUser DefinedCalculatedUser Defined

*Fractional Inhibitory Concentration (FIC) Index: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference; > 4 = Antagonism.

Table 3: In Vivo Efficacy of this compound and Antibiotic Combinations in a Rat UTI Model

Treatment GroupDosage (mg/kg)Duration (days)Mean Bacterial Load (CFU/bladder)% Reduction vs. Control
Vehicle Control-User DefinedUser Defined-
This compound Alone25, 50, or 100User DefinedUser DefinedCalculated
Antibiotic AloneUser DefinedUser DefinedUser DefinedCalculated
This compound + AntibioticUser DefinedUser DefinedUser DefinedCalculated

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic potential of this compound with antibiotics.

Protocol 1: Urease Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory activity of this compound on urease.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Urease Enzyme Solution - Urea Substrate - Buffer (e.g., Phosphate) - this compound Stock Solution dilutions Prepare Serial Dilutions of this compound reagents->dilutions incubation Incubate Urease with This compound Dilutions dilutions->incubation add_urea Add Urea Substrate to Initiate Reaction incubation->add_urea reaction Incubate for a Defined Time add_urea->reaction stop_reaction Stop Reaction (e.g., with strong acid/base) reaction->stop_reaction measure_ammonia Measure Ammonia Production (e.g., Berthelot's method) stop_reaction->measure_ammonia spectrophotometry Read Absorbance (e.g., at 630 nm) measure_ammonia->spectrophotometry calculate_inhibition Calculate % Inhibition spectrophotometry->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ec50 Determine EC50 plot_curve->determine_ec50

Caption: Workflow for Urease Inhibition Assay.

Materials:

  • Purified Jack Bean Urease

  • Urea

  • Phosphate Buffer (pH 7.4)

  • This compound

  • Reagents for ammonia quantification (e.g., Berthelot’s reagent)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add 50 µL of urease solution to each well.

  • Add 50 µL of the this compound dilutions to the respective wells. Include a positive control (urease with buffer) and a negative control (buffer only).

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of a stopping reagent (e.g., 1N HCl).

  • Quantify the amount of ammonia produced using a suitable method, such as the Berthelot's reaction, and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of urease inhibition for each this compound concentration and determine the EC50 value.

Protocol 2: In Vitro Synergy Testing (Checkerboard Assay)

This protocol outlines the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.

Checkerboard_Assay_Workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of Antibiotic (horizontally) and this compound (vertically) start->prepare_plates prepare_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prepare_plates->prepare_inoculum inoculate Inoculate all wells with the bacterial suspension prepare_inoculum->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_mic Read MICs of each drug alone and in combination incubate->read_mic calculate_fic Calculate FIC Index for each combination showing no growth read_mic->calculate_fic interpret Interpret Synergy, Indifference, or Antagonism based on FIC Index calculate_fic->interpret end End interpret->end

Caption: Workflow for Checkerboard Synergy Assay.

Materials:

  • Proteus mirabilis strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Antibiotic of interest

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare stock solutions of this compound and the antibiotic.

  • In a 96-well plate, create a two-dimensional checkerboard of serial dilutions. Typically, the antibiotic is diluted along the x-axis and this compound along the y-axis.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final desired concentration in CAMHB.

  • Inoculate each well of the checkerboard plate with the bacterial suspension.

  • Include growth control (no drugs) and sterility control (no bacteria) wells.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index for each well showing no growth using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpret the results based on the calculated FIC index.

Protocol 3: In Vivo Synergy Study in a Rat Model of UTI

This protocol describes the establishment of a P. mirabilis UTI in rats and subsequent treatment with this compound and antibiotic combinations.

In_Vivo_UTI_Workflow start Start acclimatize Acclimatize female rats start->acclimatize induce_uti Induce UTI by transurethral inoculation of P. mirabilis acclimatize->induce_uti confirm_infection Confirm infection (e.g., urine culture) induce_uti->confirm_infection group_animals Randomly assign rats to treatment groups confirm_infection->group_animals administer_treatment Administer treatments daily for a defined period (e.g., oral gavage) group_animals->administer_treatment monitor Monitor animal health and collect urine samples administer_treatment->monitor euthanize Euthanize animals at the end of the study monitor->euthanize harvest_bladders Harvest bladders aseptically euthanize->harvest_bladders homogenize Homogenize bladder tissue harvest_bladders->homogenize plate_dilutions Plate serial dilutions of homogenate on agar homogenize->plate_dilutions count_cfu Incubate and count CFUs plate_dilutions->count_cfu analyze_data Analyze and compare bacterial loads between groups count_cfu->analyze_data end End analyze_data->end

Caption: Workflow for In Vivo UTI Synergy Study.

Materials:

  • Female Sprague-Dawley or Wistar rats

  • Proteus mirabilis strain

  • This compound

  • Antibiotic of interest

  • Vehicle for drug administration (e.g., carboxymethyl cellulose)

  • Anesthesia

  • Sterile catheters

  • Surgical instruments

Procedure:

  • Anesthetize the rats and introduce a catheter into the bladder via the urethra.

  • Instill a suspension of P. mirabilis into the bladder to induce infection.

  • After a set period to allow the infection to establish, confirm bacteriuria by urine culture.

  • Randomize the infected rats into treatment groups: Vehicle control, this compound alone, Antibiotic alone, and this compound + Antibiotic combination.

  • Administer the respective treatments (e.g., via oral gavage) for a specified duration (e.g., 3-7 days). The reported effective doses of this compound in rats are 25, 50, and 100 mg/kg.[1]

  • At the end of the treatment period, euthanize the animals.

  • Aseptically remove the bladders, weigh them, and homogenize them in sterile saline.

  • Perform serial dilutions of the bladder homogenates and plate them on appropriate agar plates.

  • Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial load per bladder.

  • Statistically compare the bacterial loads between the different treatment groups.

Conclusion

The combination of this compound with conventional antibiotics presents a promising strategy to combat UTIs caused by urease-producing bacteria. The provided protocols offer a comprehensive framework for researchers to systematically evaluate the synergistic potential of such combinations. Further investigation is warranted to generate robust quantitative data and to elucidate the full clinical potential of this therapeutic approach.

References

Application Notes and Protocols for the Experimental Model of Infected Ureolysis with Benurestat

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Infected ureolysis, a pathological process driven by urease-producing microorganisms, leads to the hydrolysis of urea into ammonia and carbon dioxide. This cascade elevates local pH, promoting the precipitation of minerals like struvite and carbonate apatite, which can result in the formation of infection-induced urinary calculi (stones) and catheter encrustation. Furthermore, the excess ammonia can be cytotoxic and contribute to conditions like hyperammonemia in the context of liver disease.[1][2][3] Benurestat (2-(p-chlorobenzamido)acetohydroxamic acid) is a potent urease inhibitor that has been investigated as a therapeutic agent to counteract infected ureolysis.[4] As a hydroxamic acid derivative, it functions by targeting the nickel-containing active site of the urease enzyme, thereby preventing the breakdown of urea.[2][5] These application notes provide detailed protocols for in vitro and in vivo experimental models to evaluate the efficacy of this compound in mitigating infected ureolysis.

Mechanism of Action: Urease Inhibition by this compound

Urease catalyzes the hydrolysis of urea to ammonia and carbamate, which then spontaneously decomposes to another molecule of ammonia and carbonic acid.[6] This reaction leads to a significant increase in pH. This compound, as a competitive inhibitor, binds to the bi-nickel center of the urease active site, preventing the substrate (urea) from binding and being hydrolyzed.[2]

ureolysis_inhibition Urea Urea Urease Urease Enzyme (from bacteria like Proteus mirabilis) Urea->Urease Binds to active site Ammonia_Carbamate Ammonia + Carbamate Urease->Ammonia_Carbamate Catalyzes hydrolysis Inhibited_Urease Inhibited Urease Complex Ammonia_CarbonDioxide 2NH₃ + CO₂ (Increased pH, Stone Formation) Ammonia_Carbamate->Ammonia_CarbonDioxide Spontaneous decomposition This compound This compound This compound->Urease Inhibited_Urease->Urea Prevents binding

Caption: Mechanism of urease-mediated ureolysis and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

Organism/System Parameter Value Reference
Bifidobacterium longum subsp. infantis EC₅₀ 26.5 ± 0.2 µM [5]
Lactobacillus reuteri EC₅₀ 158.3 ± 0.2 µM [5]
Proteus mirabilis 90% Inhibition Concentration Not specified, but used as a reference for urinary levels. [4]

| Mouse Fecal Suspensions | Urease Inhibition | Dose-dependent |[5] |

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal Model Dosage Key Findings Reference
Rat 15 or 25 mg/kg (oral) Produced urinary inhibitory activity 16 to 140 times the concentration required for 90% P. mirabilis urease inhibition. [4]
Rat (P. mirabilis infection) 25, 50, or 100 mg/kg Decreased urinary ammonia excretion and inhibited struvite calculi formation. [4]

| Mouse (Thioacetamide-induced liver injury) | Not specified, but rescued mice | Reduced gut and serum ammonia levels, rescuing 100% of mice from lethal injury. |[1] |

Experimental Protocols

Protocol 1: In Vitro Urease Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on bacterial urease activity in liquid culture.

1. Materials:

  • Urease-producing bacterium (e.g., Proteus mirabilis, Klebsiella pneumoniae)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Urea solution (e.g., 2% w/v, filter-sterilized)

  • Phenol red pH indicator solution

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted)

  • 96-well microplates

  • Incubator

  • Microplate reader

2. Method:

  • Bacterial Culture Preparation: Inoculate the urease-producing bacteria into growth medium and incubate overnight at 37°C to obtain a fresh culture.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of fresh growth medium containing urea and a pH indicator like phenol red.[7]

    • Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no bacteria).

    • Inoculate the wells with a standardized amount of the bacterial culture (e.g., 10 µL of a 0.5 McFarland standard suspension).

  • Incubation: Incubate the plate at 37°C.

  • Data Collection:

    • Monitor the color change of the pH indicator over time. Urease activity will increase the pH, causing the phenol red to turn from yellow to pink/fuchsia.[7]

    • Measure the absorbance at a specific wavelength (e.g., 560 nm for phenol red) at regular intervals using a microplate reader.

  • Analysis:

    • Calculate the rate of ureolysis based on the change in absorbance over time.

    • Plot the percentage of urease inhibition against the concentration of this compound to determine the EC₅₀ value.

in_vitro_workflow start Start: Prepare Bacterial Culture setup Set up 96-well Plate: - Media + Urea + pH Indicator - Add this compound concentrations - Add bacterial inoculum start->setup incubate Incubate at 37°C setup->incubate measure Measure Absorbance Over Time incubate->measure analyze Analyze Data: - Calculate inhibition % - Determine EC₅₀ measure->analyze end_node End: Report Results analyze->end_node

Caption: Workflow for the in vitro urease inhibition assay.

Protocol 2: Animal Model of Infected Ureolysis (Rat Model)

This protocol describes an in vivo model to assess the efficacy of this compound in preventing the formation of infection-induced urinary stones. This is based on established models of urinary tract infection (UTI).[4][8][9]

1. Animals:

  • Female Sprague-Dawley or Wistar rats (female mice are also commonly used for UTI models).[4][8]

2. Materials:

  • Urease-producing bacteria (e.g., Proteus mirabilis)

  • Anesthesia (e.g., isoflurane)

  • Sterile catheters

  • This compound formulation for oral administration

  • Metabolic cages for urine collection

  • Surgical tools for bladder removal (at termination)

  • Analytical equipment for measuring urinary ammonia and assessing stone formation.

3. Method:

  • Acclimatization: Acclimate animals for at least one week before the experiment.

  • Infection Induction:

    • Anesthetize the rats.

    • Introduce a standardized inoculum of P. mirabilis (e.g., 10⁸ CFU) into the bladder via transurethral catheterization.[9]

  • Treatment Groups:

    • Divide the infected animals into groups:

      • Vehicle control (receiving the vehicle used to dissolve this compound).

      • This compound treatment groups (e.g., 25, 50, 100 mg/kg, administered orally once or twice daily).[4]

      • Optional: Combination therapy groups (e.g., this compound plus an antibiotic like ampicillin).[4]

  • Monitoring and Sample Collection:

    • House rats in metabolic cages to collect 24-hour urine samples at specified time points.

    • Measure urinary pH and ammonia concentration.

    • Monitor animal health, body weight, and signs of infection.

  • Termination and Analysis:

    • At the end of the study period (e.g., 7-14 days), euthanize the animals.

    • Aseptically remove the bladders and kidneys.

    • Visually inspect the bladders for the presence of calculi (stones).

    • The stones can be weighed and their composition analyzed.

    • Homogenize a portion of the bladder tissue to determine bacterial load (CFU/g tissue).

4. Combination Therapy:

  • Studies have shown that combining this compound with an antibacterial agent (e.g., nitrofurantoin, sulfamethoxazole, or ampicillin) can potentiate the inhibition of calculi formation and may even promote the dissolution of existing stones.[4] This combination can also significantly reduce the number of viable bacteria in the bladder.[4]

in_vivo_workflow acclimate Acclimatize Rats infect Induce Bladder Infection (P. mirabilis via catheter) acclimate->infect group Divide into Treatment Groups: - Vehicle Control - this compound (various doses) - Combination Therapy infect->group treat Administer Daily Oral Treatment group->treat monitor Monitor & Collect Samples: - 24h Urine (pH, Ammonia) - Animal Health treat->monitor Daily terminate Euthanize and Harvest Organs monitor->terminate At Study End analyze Analyze Outcomes: - Bladder Stone Mass - Bacterial Load (CFU) - Urinary Chemistry terminate->analyze end_node End: Report Findings analyze->end_node

Caption: Workflow for the in vivo animal model of infected ureolysis.

References

Application Note: Benurestat Delivery for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benurestat is a potent and selective inhibitor of the arginase enzymes, ARG1 and ARG2. In the tumor microenvironment (TME), the overexpression of arginase by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) leads to the depletion of L-arginine.[1][2] This amino acid is critical for T-cell proliferation and function; its scarcity impairs the anti-tumor immune response by downregulating the T-cell receptor (TCR) ζ chain and inhibiting cytokine production.[2][3] By blocking arginase activity, this compound restores extracellular L-arginine levels, thereby rescuing T-cell proliferation and enhancing the efficacy of cancer immunotherapies.[4] This application note provides detailed protocols for the preparation and delivery of this compound in relevant cell-based assays to study its biological effects, particularly in the context of immuno-oncology.

Mechanism of Action

Arginase-1 (ARG1) and Arginase-2 (ARG2) are metalloenzymes that catalyze the hydrolysis of L-arginine into L-ornithine and urea.[3] This process is a key immunoregulatory pathway exploited by tumors to evade immune surveillance.[5] this compound competitively inhibits these enzymes, leading to an increase in the local concentration of L-arginine. This restoration of L-arginine levels reverses the metabolic suppression of T lymphocytes, promoting their proliferation, activation, and anti-tumor functions.[4][6][7] The pathway below illustrates this mechanism.

Benurestat_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Metabolism L-Arginine Metabolism cluster_TCell T-Cell Response MDSC MDSCs / TAMs Arg1 Arginase (ARG1/ARG2) MDSC->Arg1 expresses L_Arginine L-Arginine (Essential for T-Cells) Arg1->L_Arginine Ornithine L-Ornithine + Urea L_Arginine->Ornithine hydrolysis T_Cell_Dysfunction T-Cell Dysfunction - Decreased Proliferation - Impaired TCR Signaling L_Arginine->T_Cell_Dysfunction T_Cell_Function Restored T-Cell Function - Proliferation - Cytokine Release (IFN-γ) L_Arginine->T_Cell_Function Promotes This compound This compound This compound->Arg1 Inhibits

Caption: this compound inhibits arginase, preventing L-arginine depletion and restoring T-cell function.

Data Presentation: In Vitro Activity of Representative Arginase Inhibitors

Quantitative data for potent arginase inhibitors are crucial for designing effective cell-based assays. The table below summarizes the inhibitory activity of CB-1158, an orally bioavailable arginase inhibitor with a mechanism of action comparable to this compound.[4] This data serves as a reference for determining appropriate concentration ranges for in vitro studies.

CompoundTargetIC50 (nM)Assay TypeCellular ActivityReference
CB-1158 Human ARG198BiochemicalRescues T-cell proliferation in co-culture[4]
Human ARG2240Biochemical-[4]
Murine ARG122BiochemicalReduces tumor growth in mouse models[4]
OATD-02 Human ARG116BiochemicalEnhances efficacy of immunotherapy[3]
Human ARG226BiochemicalAbolishes tumor immunosuppression[3]

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Accurate preparation of the inhibitor stock solution is critical for reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving the powder in 100% DMSO.

  • Gently vortex until the compound is completely dissolved.

  • Create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[10]

  • Store the aliquots at -20°C or -80°C for long-term stability.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare working solutions by performing a serial dilution in complete cell culture medium to achieve the desired final concentrations.

  • Note: The final concentration of DMSO in the cell culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1] It is recommended to include a vehicle control (medium with the same final DMSO concentration) in all experiments.

Protocol 2: In Vitro T-Cell Proliferation Assay in a Myeloid Co-Culture System

This protocol is designed to assess the ability of this compound to rescue T-cell proliferation from the immunosuppressive effects of arginase-expressing myeloid cells.[4]

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup & Treatment cluster_analysis Analysis pbmc 1. Isolate PBMCs (e.g., from human blood) tcell 2. Isolate CD3+ T-Cells (e.g., via magnetic beads) pbmc->tcell add_tcell 5. Add Labeled T-Cells (e.g., CFSE-labeled, 1x10^5 cells/well) tcell->add_tcell mdsc 3. Generate/Isolate Myeloid Cells (e.g., MDSCs from bone marrow or use cell line) plate 4. Plate Myeloid Cells (e.g., 5x10^4 cells/well in 96-well plate) mdsc->plate plate->add_tcell add_drug 6. Add this compound (at various concentrations) add_tcell->add_drug stim 7. Add T-Cell Stimuli (e.g., anti-CD3/CD28 beads) add_drug->stim incubate 8. Incubate (72-96 hours at 37°C, 5% CO2) stim->incubate harvest 9. Harvest Cells stain 10. Stain for Surface Markers (e.g., anti-CD4, anti-CD8) harvest->stain flow 11. Analyze by Flow Cytometry stain->flow results 12. Quantify Proliferation (CFSE dilution) flow->results

Caption: Workflow for a T-cell proliferation assay using this compound in a co-culture system.

Materials:

  • Human or murine CD3+ T-cells

  • Arginase-expressing myeloid cells (e.g., cultured MDSCs or TAMs)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or beads)[11][12]

  • This compound working solutions

  • FACS buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8, anti-CD25)

  • 96-well U-bottom cell culture plates

  • Flow cytometer

Procedure:

  • T-Cell Labeling:

    • Resuspend isolated T-cells at 1x10^6 cells/mL in serum-free medium.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells twice with complete medium to remove excess dye. Resuspend in complete medium.

  • Co-culture Setup:

    • Plate myeloid cells in a 96-well U-bottom plate at a density determined by optimization (e.g., 2.5-5x10^4 cells/well).

    • Add the CFSE-labeled T-cells to the wells at a 2:1 or 4:1 T-cell to myeloid cell ratio.

  • Treatment and Stimulation:

    • Add this compound working solutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle-only control.

    • Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-T-cell ratio).[13]

    • Include control wells: unstimulated T-cells (no stimuli) and stimulated T-cells without myeloid cells.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[12]

  • Flow Cytometry Analysis:

    • Harvest cells from each well.

    • Stain with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD25) for 30 minutes on ice.

    • Wash the cells with FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the CD4+ or CD8+ T-cell populations and examining the histogram of CFSE fluorescence. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity.

Protocol 3: Cellular Arginase Activity Assay

This assay directly measures the enzymatic activity of arginase within cells to confirm target engagement by this compound.

Materials:

  • Arginase-expressing cells (e.g., M2-polarized macrophages)[3]

  • This compound working solutions

  • Cell lysis buffer (e.g., 0.1% Triton X-100 with protease inhibitors)

  • Arginase activity assay kit (colorimetric, based on urea detection)[14]

  • 96-well flat-bottom plate

  • Plate reader capable of measuring absorbance at the required wavelength (e.g., 415 nm or 570 nm depending on the kit).[1]

Procedure:

  • Cell Plating and Treatment:

    • Plate arginase-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate for a predetermined time (e.g., 2-24 hours) at 37°C.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add 50-100 µL of cell lysis buffer to each well and incubate for 10-30 minutes on ice to release intracellular arginase.

  • Arginase Activity Measurement:

    • Transfer the cell lysates to a new 96-well plate.

    • Perform the arginase activity assay according to the manufacturer’s instructions. This typically involves:

      • Activating the enzyme with a manganese-containing buffer.

      • Adding an L-arginine substrate solution and incubating to allow the conversion to urea.

      • Adding reagents that react with the urea produced to generate a colored product.

  • Data Analysis:

    • Measure the absorbance on a plate reader.

    • Calculate the percentage of arginase inhibition for each this compound concentration relative to the vehicle-treated control.

    • Plot the results to determine an IC50 value for this compound in a cellular context.[15][16]

References

Troubleshooting & Optimization

Benurestat Solubility and Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Benurestat in aqueous buffers. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

What is the general solubility of this compound in aqueous solutions?

This compound has limited water solubility due to its amphiphilic nature, which includes both a hydrophobic 4-chlorobenzene group and a hydrophilic hydroxamic acid moiety.[1] Its slightly hydrophilic character is indicated by an XLogP3 value of -0.3, which suggests moderate aqueous solubility.[1] For experimental purposes, it is often prepared in a polar aprotic solvent first.

In which organic solvents can I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO), with studies showing solubility up to 10 millimolar.[1] When preparing stock solutions, it is recommended to first dissolve this compound in DMSO before making further dilutions in aqueous buffers.

How does pH affect the solubility and stability of this compound?

What are the key chemical properties of this compound?

Knowledge of this compound's chemical properties is vital for its proper handling and use in experiments.

PropertyValueReference
Molecular FormulaC₉H₉ClN₂O₃[1][2]
Molecular Weight228.63 g/mol [1][2]
XLogP3-0.3[1]
Hydrogen Bond Donors3[1]
Hydrogen Bond Acceptors3[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a precise volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until all the solid has visibly dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol for Determining Solubility in an Aqueous Buffer

  • Buffer Preparation: Prepare the desired aqueous buffer at the target pH and filter-sterilize it.

  • Serial Dilution: Prepare a series of dilutions of your this compound stock solution in the aqueous buffer.

  • Equilibration: Allow the solutions to equilibrate at the desired experimental temperature for a set period (e.g., 2, 12, or 24 hours).

  • Observation: Visually inspect for any signs of precipitation.

  • Quantification (Optional): To determine the exact solubility, centrifuge the solutions to pellet any precipitate, and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution may be too low.- Increase the final concentration of DMSO in your working solution. However, be mindful of the DMSO tolerance of your experimental system.- Perform serial dilutions to find the highest soluble concentration.- Re-evaluate the pH of your buffer, as solubility can be pH-dependent.
Incomplete dissolution of solid this compound in DMSO The concentration is too high, or the compound requires more energy to dissolve.- Try sonicating the solution or gently warming it (e.g., to 37°C).- If it still does not dissolve, the desired concentration may be above its solubility limit in DMSO.
Suspected degradation of this compound in solution The pH of the buffer is too high or too low, leading to hydrolysis. The solution has been stored for too long or at an inappropriate temperature.- Ensure the pH of your buffer is within a stable range for hydroxamic acids (near neutral is often a safe starting point).- Prepare fresh solutions for each experiment.- Store stock solutions at -80°C and working solutions on ice.

Visual Guides

Below are diagrams to illustrate key workflows and concepts related to working with this compound.

cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Solid This compound add_dmso Add DMSO to Desired Concentration weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute observe Observe for Precipitation dilute->observe

Caption: Experimental workflow for preparing this compound solutions.

start Precipitate Observed in Aqueous Working Solution check_dmso Is final DMSO concentration >1%? start->check_dmso increase_dmso Increase DMSO % in final solution (if tolerated by experiment) check_dmso->increase_dmso No check_conc Is this compound concentration too high? check_dmso->check_conc Yes increase_dmso->check_conc lower_conc Lower the working concentration of this compound check_conc->lower_conc Yes check_ph Is the buffer pH optimal? check_conc->check_ph No end Solution Remains Clear lower_conc->end test_ph Test solubility in a range of pH values check_ph->test_ph Unsure check_ph->end Yes test_ph->end

Caption: Troubleshooting guide for precipitation issues.

cluster_pH Effect of pH on Solubility of an Amphiphilic Molecule low_ph Low pH (Acidic) low_sol Potentially Lower Solubility (Protonated basic groups, neutral acidic groups) low_ph->low_sol neutral_ph Neutral pH opt_sol Optimal Solubility? (Ionized acidic and/or basic groups) neutral_ph->opt_sol high_ph High pH (Basic) high_sol Potentially Lower Solubility (Deprotonated acidic groups, neutral basic groups) high_ph->high_sol

Caption: General impact of pH on compound solubility.

References

Improving Benurestat stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benurestat. This resource provides researchers, scientists, and drug development professionals with essential information on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has limited solubility in water.[1] For experimental purposes, Dimethyl Sulfoxide (DMSO) is a recommended solvent, with a reported solubility of 10 mM.[1] When preparing aqueous solutions for assays, it is advisable to first dissolve this compound in a minimal amount of DMSO and then dilute it with the appropriate aqueous buffer.

Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A2: The stability of this compound is pH-dependent. The hydroxamic acid functional group may undergo hydrolytic degradation at extreme pH values.[1] Based on general knowledge of compounds containing amide and hydroxamic acid moieties, a pH range of 4-8 is generally recommended to minimize hydrolysis.[2][3] For optimal stability, maintaining the pH between 6 and 7.5 is a good starting point.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures can accelerate the degradation of this compound.[1] For short-term storage (hours to a few days), it is recommended to keep solutions at 2-8°C. For long-term storage, solutions should be stored at -20°C or below. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.

Q4: Is this compound sensitive to light?

Q5: Can I use buffers to improve the stability of this compound solutions?

A5: Yes, using a buffer to maintain a stable pH is crucial. Phosphate or citrate buffers are commonly used and can be effective. For urea-containing compounds, lactate buffer at pH 6.0 has been shown to minimize degradation and could be considered for this compound.[2][3]

Troubleshooting Guide

Problem 1: My this compound solution appears cloudy or has precipitated.

  • Potential Cause: this compound has limited aqueous solubility. The concentration of this compound in your aqueous buffer may be too high, or the percentage of the organic co-solvent (like DMSO) may be too low.

  • Solution:

    • Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility. You may need to optimize the co-solvent percentage.

    • Try gently warming the solution to aid dissolution, but be mindful of potential temperature-induced degradation.

    • Consider preparing a more dilute stock solution.

Problem 2: I am observing rapid loss of this compound in my assay.

  • Potential Cause 1: pH Instability. The pH of your solution may be outside the optimal range, leading to rapid hydrolytic degradation.

  • Solution 1: Measure the pH of your final solution and adjust it to the 6.0-7.5 range using a suitable buffer system.

  • Potential Cause 2: Temperature Effects. The experimental conditions (e.g., incubation at 37°C) may be accelerating degradation.

  • Solution 2: If possible, shorten the incubation time at elevated temperatures. Always include a stability control (this compound in buffer without other reagents) to quantify the extent of degradation under your experimental conditions.

  • Potential Cause 3: Presence of Esterases. If you are working with biological matrices (e.g., rodent plasma), be aware that esterases can rapidly hydrolyze the hydroxamic acid moiety.

  • Solution 3: Consider adding an esterase inhibitor to your matrix if compatible with your experimental design. Note that human plasma has lower esterase activity compared to rodent plasma.

Below is a decision tree to guide troubleshooting of this compound stability issues:

G start This compound Stability Issue Observed precipitation Precipitation or Cloudiness? start->precipitation degradation Rapid Degradation? start->degradation precipitation->degradation No check_conc Check Concentration and Co-solvent % precipitation->check_conc Yes check_ph Check and Adjust pH (6.0-7.5) degradation->check_ph Yes warm_sonicate Gentle Warming / Sonication check_conc->warm_sonicate resolved Issue Resolved warm_sonicate->resolved check_temp Review Temperature and Duration check_ph->check_temp check_matrix Consider Biological Matrix Effects (Esterases) check_temp->check_matrix use_inhibitor Add Esterase Inhibitor check_matrix->use_inhibitor use_inhibitor->resolved

Troubleshooting this compound Stability Issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.

The following diagram illustrates the experimental workflow for the forced degradation study:

G stock Prepare 1 mg/mL this compound Stock in DMSO stress Expose to Stress Conditions stock->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolytic (Light Exposure) stress->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc

Forced Degradation Experimental Workflow.
Protocol 2: pH-Dependent Stability Study of this compound

This protocol assesses the stability of this compound in solutions of varying pH over time.

Materials:

  • This compound

  • DMSO

  • Buffer solutions: pH 4.0 (Acetate), pH 7.0 (Phosphate), pH 9.0 (Borate)

  • HPLC system with a UV or PDA detector

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: For each pH, prepare a 100 µM working solution by diluting the stock solution in the respective buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect.

  • Incubation: Aliquot the working solutions into separate vials for each time point and incubate them at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Collect samples at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Quenching: Immediately after collection, stop any further degradation by freezing the samples at -80°C until analysis.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition. Calculate the degradation rate constant (k) and half-life (t1/2) for each condition.

A plausible degradation pathway for this compound, primarily through hydrolysis of the hydroxamic acid and amide bonds, is depicted below:

G This compound This compound Hydroxamic_Acid_Hydrolysis Hydroxamic Acid Hydrolysis This compound->Hydroxamic_Acid_Hydrolysis Amide_Hydrolysis Amide Hydrolysis This compound->Amide_Hydrolysis Product1 4-chlorobenzoyl-glycine Hydroxamic_Acid_Hydrolysis->Product1 Product2 4-chlorobenzoic acid + Glycine hydroxamic acid Amide_Hydrolysis->Product2

Plausible Hydrolytic Degradation Pathways of this compound.

Data Presentation

The following tables present hypothetical data from the pH-dependent stability study to illustrate how results can be summarized.

Table 1: Percentage of this compound Remaining at 37°C

Time (hours)pH 4.0 (Acetate Buffer)pH 7.0 (Phosphate Buffer)pH 9.0 (Borate Buffer)
0100.0%100.0%100.0%
298.5%99.2%95.1%
496.8%98.1%89.9%
893.2%96.5%80.3%
1289.5%94.8%71.2%
2480.1%90.3%50.8%

Table 2: Degradation Kinetics of this compound at 37°C

ParameterpH 4.0pH 7.0pH 9.0
Rate Constant (k, hr⁻¹) 0.00920.00430.0287
Half-life (t₁/₂, hours) 75.3161.224.1

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.

References

Potential off-target effects of Benurestat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Benurestat.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is known to primarily target two enzymes:

  • Aldose Reductase: It acts as an aldose reductase inhibitor. This enzyme is involved in the polyol pathway, which converts glucose to sorbitol.

  • Urease: It is also a urease inhibitor. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.

Q2: Is there a comprehensive public profile of this compound's off-target effects?

Currently, there is limited publicly available data specifically detailing a comprehensive off-target profile of this compound against a broad panel of kinases, receptors, and other enzymes. Preclinical safety data from the manufacturer may contain more information but is not publicly accessible. A study in humans at doses of 15mg/kg and 25mg/kg reported no apparent adverse effects, but this does not constitute a full off-target assessment.

Q3: What are the potential off-target concerns for aldose reductase inhibitors like this compound?

A key concern for aldose reductase inhibitors is selectivity against the closely related enzyme, aldehyde reductase (ALR1).[1] Poor selectivity can lead to unwanted side effects.[1] Some aldose reductase inhibitors of the hydantoin class have been shown to inhibit both aldose and aldehyde reductase with similar efficacy, increasing the likelihood of off-target effects.[2]

Q4: I am observing an unexpected phenotype in my cell-based assay after treating with this compound. Could this be an off-target effect?

It is possible. An unexpected phenotype could be due to the inhibition of an unknown off-target protein. To investigate this, it is crucial to perform control experiments and consider assays to identify novel targets of this compound in your experimental system.

Troubleshooting Guides

Issue: Unexpected Cell Viability/Toxicity Changes

If you observe changes in cell viability or toxicity that are inconsistent with the known functions of aldose reductase or urease in your cell type, consider the following troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your cells. This can be done using a Cellular Thermal Shift Assay (CETSA) for aldose reductase or by measuring urease activity if applicable to your system.

  • Dose-Response Analysis: Perform a detailed dose-response curve. A steep curve might suggest a specific target, while a shallow curve could indicate multiple targets or non-specific toxicity.

  • Rescue Experiments: If you hypothesize a specific off-target pathway is affected, attempt a rescue experiment by adding back a downstream product of the inhibited pathway or by overexpressing the suspected off-target protein.

  • Broad-Spectrum Off-Target Screening: If resources permit, consider a broader screening approach such as kinase profiling or a proteome-wide binding assay to identify potential off-targets.

Issue: Discrepancy Between In Vitro and In Vivo Results

Discrepancies between in vitro and in vivo experiments can arise from various factors, including metabolism and drug distribution. If you suspect off-target effects are contributing to these differences:

  • Analyze Metabolites: Investigate whether metabolites of this compound have different activity profiles. Metabolites could have their own on- and off-target effects.

  • Tissue-Specific Expression of Off-Targets: A potential off-target may be expressed at higher levels in the specific tissues being analyzed in your in vivo model compared to your in vitro cell line. Use databases like the Gene Expression Omnibus (GEO) to check the expression profile of any suspected off-targets.

  • Computational Prediction of Off-Targets: Utilize computational tools that predict potential off-targets based on the chemical structure of this compound.[3][4][5] This can provide a list of candidates to investigate further.

Data Presentation

Table 1: Summary of Available Human Dosage and Safety Data for this compound

DosageOutcomeCitation
15 mg/kgNo apparent adverse effects reported in a human study.[6]
25 mg/kgNo apparent adverse effects reported in a human study.[6]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol allows for the assessment of this compound's binding to its intracellular target, aldose reductase, in intact cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against aldose reductase

  • Secondary antibody for Western blotting

  • Thermal cycler or heating block

  • Equipment for Western blotting

Methodology:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble aldose reductase at each temperature by Western blotting.

  • Analysis: A positive target engagement will result in a thermal shift, where aldose reductase remains soluble at higher temperatures in the this compound-treated samples compared to the DMSO control.

Protocol 2: Kinase Profiling Assay to Identify Off-Target Kinase Inhibition

This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target inhibitory activity. This is often performed as a service by specialized companies.

Materials:

  • This compound

  • Panel of purified kinases

  • Kinase-specific substrates

  • ATP (often radiolabeled, e.g., [γ-³³P]-ATP)

  • Assay buffer

  • Detection reagents (e.g., for radiometric or luminescence-based assays)

Methodology:

  • Assay Setup: In a multi-well plate, combine each kinase with its specific substrate in the assay buffer.

  • Compound Addition: Add this compound at various concentrations (typically in a dose-response format) to the wells. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., measuring radioactivity for radiometric assays or luminescence for ADP-Glo assays).[7][8][9]

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound and determine the IC50 values for any inhibited kinases.

Visualizations

This compound Known Signaling Pathway This compound This compound Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase inhibits Urease Urease This compound->Urease inhibits Polyol_Pathway Polyol Pathway Aldose_Reductase->Polyol_Pathway catalyzes Urea Urea Urease->Urea hydrolyzes Sorbitol Sorbitol Polyol_Pathway->Sorbitol produces Ammonia Ammonia Urea->Ammonia produces

Caption: Known signaling pathways targeted by this compound.

Workflow for Investigating Unexpected Phenotypes Start Unexpected Phenotype Observed Confirm_Target_Engagement Confirm On-Target Engagement (CETSA) Start->Confirm_Target_Engagement Dose_Response Dose-Response Analysis Confirm_Target_Engagement->Dose_Response Hypothesize_Off_Target Hypothesize Off-Target Dose_Response->Hypothesize_Off_Target Screening Broad-Spectrum Off-Target Screening Dose_Response->Screening Rescue_Experiment Rescue Experiment Hypothesize_Off_Target->Rescue_Experiment Validate_Off_Target Validate Off-Target Screening->Validate_Off_Target Rescue_Experiment->Validate_Off_Target Conclusion Identify Potential Off-Target Effect Validate_Off_Target->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing Benurestat Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Benurestat for enzyme inhibition experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate effective and accurate research.

Troubleshooting Guide

This guide addresses common issues encountered during enzyme inhibition experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Inhibition Observed Incorrect this compound Concentration: The concentration may be too low to elicit a significant inhibitory effect.- Review published IC50 and Ki values to ensure an appropriate starting concentration range. For urease, the reported IC50 is approximately 4.5 µM.[1] - Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory range for your specific experimental conditions.
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.- Verify enzyme activity using a positive control substrate before initiating the inhibition assay. - Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions.
Substrate Concentration Too High: For competitive inhibitors like this compound, high substrate concentrations can outcompete the inhibitor for binding to the enzyme's active site.- Determine the Michaelis-Menten constant (Km) for your substrate. - Use a substrate concentration at or below the Km value to maximize the apparent inhibition by a competitive inhibitor.
High Variability in Results Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the enzyme, substrate, or inhibitor can lead to significant variability.- Use calibrated pipettes and practice proper pipetting techniques. - Prepare a master mix for reagents to be added to multiple wells to ensure consistency.
Precipitation of this compound: this compound has limited aqueous solubility and may precipitate at higher concentrations, leading to inconsistent results.- this compound is soluble in DMSO at up to 10 mM. Prepare a high-concentration stock solution in DMSO and then dilute it in the assay buffer to the final desired concentration. - Visually inspect solutions for any signs of precipitation before use. - Include a vehicle control (DMSO without this compound) to account for any solvent effects.
Assay Conditions Not Optimal: The pH, temperature, or buffer composition of the assay may not be optimal for the enzyme or the inhibitor.- Ensure the assay buffer pH is optimal for the target enzyme's activity. - Maintain a constant and optimal temperature throughout the experiment.
Unexpected Results or Artifacts This compound Instability: As a hydroxamic acid derivative, this compound may undergo hydrolytic degradation at extreme pH values.- Prepare fresh this compound solutions for each experiment. - Avoid prolonged storage of diluted this compound solutions, especially at non-neutral pH.
Interference with Assay Detection Method: Components of the assay, including this compound itself, may interfere with the detection method (e.g., colorimetric or fluorometric readout).- Run a control experiment with this compound and the detection reagents in the absence of the enzyme and substrate to check for any direct interference. - If interference is observed, consider using an alternative detection method or correcting the data for the background signal.
Off-Target Effects: this compound is also known to inhibit aldose reductase, which could lead to confounding results in cellular assays if this off-target activity is not considered.- Be aware of the dual inhibitory activity of this compound. - If studying urease in a cellular context, consider using cell lines with low or no aldose reductase expression, or use a specific aldose reductase inhibitor as a control.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of the enzyme urease.[1] It binds to the active site of urease, preventing the substrate (urea) from binding and thus inhibiting the hydrolysis of urea into ammonia and carbon dioxide.[1] this compound is also known to be an inhibitor of aldose reductase.[2]

Q2: What is a good starting concentration for this compound in an in vitro urease inhibition assay?

A2: A good starting point is to test a range of concentrations around the reported IC50 value, which is approximately 4.50 ± 0.13 μM for urease.[1] A common approach is to perform a serial dilution, for example, from 100 μM down to 0.1 μM, to determine the dose-response curve and the IC50 in your specific assay conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound has a solubility of 10 mM in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock solution should be diluted to the final working concentration in the appropriate aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity.

Q4: My results show that this compound is less potent than expected. What could be the reason?

A4: Several factors could contribute to lower-than-expected potency. As this compound is a competitive inhibitor, a high concentration of the substrate in your assay will reduce its apparent potency. Ensure your substrate concentration is at or below the Km value. Additionally, check the activity of your enzyme and the stability of your this compound solution.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: Yes, this compound is a known inhibitor of aldose reductase.[2] This is an important consideration, especially in cellular or in vivo studies where both enzymes may be present. If your research is focused solely on urease inhibition, it is crucial to account for any potential effects arising from aldose reductase inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibition of Urease by this compound

ParameterValueEnzyme SourceReference
IC50 4.50 ± 0.13 μMNot Specified[1]
Ki (Competitive Inhibition Constant) 2.25 ± 0.0028 μMNot Specified[1]
EC50 (vs. B. longum subsp. infantis) 26.5 ± 0.2 μMBifidobacterium longum subsp. infantis
EC50 (vs. L. reuteri) 158.3 ± 0.2 μMLactobacillus reuteri
EC50 (in mouse fecal suspensions) ~30 μMMouse Fecal Suspension

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉ClN₂O₃[2]
Molecular Weight 228.63 g/mol [3]
Solubility in DMSO 10 mM
Stability Moderate thermal stability. May undergo hydrolytic degradation at extreme pH.

Experimental Protocols

Protocol 1: In Vitro Urease Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of this compound on urease activity.

Materials:

  • Purified urease enzyme

  • Urea solution (substrate)

  • This compound

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • DMSO

  • 96-well microplate

  • Microplate reader

  • Ammonia quantification reagent (e.g., Berthelot's reagent)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay. Remember to include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).

  • Enzyme Preparation: Dilute the purified urease enzyme in the assay buffer to a working concentration that gives a linear reaction rate over the desired time course.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound solution (or vehicle control)

    • Urease enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Quantify Ammonia: Stop the reaction by adding a suitable reagent (this will depend on the ammonia quantification method). Add the ammonia quantification reagent (e.g., Berthelot's reagent) and incubate as required by the manufacturer's protocol.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for the chosen ammonia quantification method.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on aldose reductase activity.

Materials:

  • Purified aldose reductase enzyme

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • This compound

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 6.2)

  • DMSO

  • UV-transparent 96-well microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Serial Dilutions of this compound: Create serial dilutions of the this compound stock solution in the assay buffer. Include a vehicle control.

  • Reagent Preparation: Prepare working solutions of DL-glyceraldehyde and NADPH in the assay buffer.

  • Assay Setup: In a UV-transparent 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound solution (or vehicle control)

    • Aldose reductase enzyme solution

    • NADPH solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes).

  • Initiate Reaction: Add the DL-glyceraldehyde solution to each well to start the reaction.

  • Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode using a microplate reader. The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each this compound concentration and the vehicle control. Determine the percentage of inhibition and plot it against the logarithm of the this compound concentration to calculate the IC50 value.

Visualizations

Aldose_Reductase_Signaling_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol_pathway Polyol Pathway cluster_downstream_effects Downstream Pathogenic Effects Glucose High Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (Inhibited by this compound) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic_Stress Osmotic_Stress Sorbitol->Osmotic_Stress Accumulation AGE_Formation AGE_Formation Fructose->AGE_Formation Increased Glycation This compound This compound Glucose -> Sorbitol Glucose -> Sorbitol This compound->Glucose -> Sorbitol Oxidative_Stress Oxidative_Stress Glucose -> Sorbitol->Oxidative_Stress NADPH Depletion Cellular_Damage Diabetic Complications (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Cellular_Damage Oxidative_Stress->Cellular_Damage AGE_Formation->Cellular_Damage

Caption: Aldose Reductase Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock (10 mM in DMSO) P2 Prepare Serial Dilutions P1->P2 P3 Prepare Enzyme and Substrate Solutions P2->P3 A1 Pre-incubate Enzyme with this compound P3->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Incubate and Monitor Reaction Progress A2->A3 D1 Measure Endpoint or Kinetic Readout A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: General Experimental Workflow for this compound Inhibition Assays.

References

Benurestat Toxicity in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benurestat in cell culture experiments.

Disclaimer

Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound in cell culture. The information provided below is based on general principles of in vitro toxicology and data from studies on structurally related compounds, such as other hydroxamic acid derivatives, aldose reductase inhibitors, and urease inhibitors. Researchers are strongly encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setup.

Troubleshooting Guide

Unexpected results can arise during in vitro experiments. This guide addresses common issues that may be encountered when assessing the effects of this compound on cell cultures.

Table 1: Troubleshooting Common Issues in this compound Cell Culture Experiments

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Mix gently between pipetting.
Pipetting errors when adding this compoundUse calibrated pipettes and ensure consistent technique.
Edge effects in the culture plateAvoid using the outer wells of the plate, or fill them with sterile medium/PBS to maintain humidity.
Low or no cytotoxic effect observed This compound concentration is too lowPerform a dose-response experiment with a wider range of concentrations.
Insufficient incubation timeConduct a time-course experiment to determine the optimal exposure duration.
Cell line is resistant to this compoundConsider using a different cell line or a positive control known to induce cytotoxicity in your chosen cell line.
This compound instability in culture mediumPrepare fresh this compound solutions for each experiment. Consult literature for stability information if available.
Excessive cell death, even at low concentrations This compound concentration is too highPerform a dose-response experiment with lower concentrations.
Cell line is highly sensitiveUse a lower seeding density or reduce the exposure time.
Contamination of cell cultureRegularly check for microbial contamination.
Precipitation of this compound in culture medium Poor solubility of this compoundPrepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the culture medium. Ensure the final solvent concentration is non-toxic to the cells.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in cell culture.

1. What is the expected cytotoxic concentration of this compound in cell culture?

As there is no specific published data on the IC50 (half-maximal inhibitory concentration) of this compound in various cell lines, it is crucial to determine this empirically. Based on studies of other hydroxamic acid derivatives, the IC50 values can range from micromolar to millimolar concentrations depending on the specific compound and cell line.[1][2]

Table 2: Example IC50 Values for Hydroxamic Acid Derivatives in Cancer Cell Lines

Compound Cell Line IC50 (µM)
4-amino-3-methyl benzohydroxamic acidHeLa0.54
3-amino-5-methyl benzohydroxamic acidA5490.78
3-amino-5-methyl benzohydroxamic acidHeLa0.25
Suberoylanilide hydroxamic acid (SAHA)HCT1164.9
Suberoylanilide hydroxamic acid (SAHA)MCF-70.8
Suberoylanilide hydroxamic acid (SAHA)HeLa5.0

This table presents data for compounds structurally related to this compound and should be used for reference only.[1][2]

2. How can I assess this compound-induced cytotoxicity?

Several methods can be used to measure cytotoxicity. The choice of assay depends on the experimental question and the available equipment.

Table 3: Common Cytotoxicity Assays

Assay Type Principle Considerations
MTT/XTT/MTS Assays Measures metabolic activity based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[3]Can be affected by changes in cellular metabolism that are not directly related to cell death.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Indicates loss of membrane integrity, a marker of late apoptosis or necrosis.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.A simple and cost-effective method for determining cell viability.
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.Allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

3. What is the likely mechanism of this compound-induced cell death?

While the precise mechanism for this compound is not yet elucidated, related hydroxamic acid derivatives are known to induce apoptosis and cell cycle arrest.[2][4] this compound's activity as an aldose reductase and urease inhibitor may also contribute to its cellular effects.

  • Apoptosis: This is a form of programmed cell death. Key events include caspase activation, DNA fragmentation, and the formation of apoptotic bodies.

  • Cell Cycle Arrest: This involves the halting of the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cell proliferation.

4. Are there potential off-target effects of this compound?

Small molecule inhibitors can often have off-target effects, meaning they interact with proteins other than their intended targets.[5][6] The off-target profile of this compound has not been extensively studied. It is important to consider that observed cellular effects may not be solely due to the inhibition of aldose reductase or urease.

Experimental Protocols & Visualizations

General Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound in a cell culture model.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (Select and maintain cell line) benurestat_prep 2. This compound Preparation (Prepare stock and working solutions) cell_seeding 3. Cell Seeding (Plate cells at optimal density) benurestat_prep->cell_seeding treatment 4. Treatment (Add this compound at various concentrations) cell_seeding->treatment incubation 5. Incubation (Incubate for a defined period) treatment->incubation cytotoxicity_assay 6. Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_analysis 7. Data Analysis (Calculate IC50, plot dose-response curves) cytotoxicity_assay->data_analysis

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other hydroxamic acid derivatives, the following diagram illustrates a potential signaling pathway for this compound-induced apoptosis. This is a hypothetical pathway and requires experimental validation for this compound.

apoptosis_pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A putative intrinsic apoptosis pathway that may be induced by this compound.

Troubleshooting Logic Diagram for Unexpected Cytotoxicity Results

This diagram provides a logical approach to troubleshooting unexpected outcomes in your this compound cytotoxicity experiments.

troubleshooting_logic Start Unexpected Result Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Check_Reagents Are reagents (this compound, media) fresh and correctly prepared? Check_Controls->Check_Reagents No Data_Valid Data may be valid. Consider biological variability. Check_Controls->Data_Valid Yes Check_Cells Is there evidence of contamination or poor cell health? Check_Reagents->Check_Cells No Revise_Experiment Revise Experiment Check_Reagents->Revise_Experiment Yes Check_Protocol Was the experimental protocol followed correctly? Check_Cells->Check_Protocol No Check_Cells->Revise_Experiment Yes Check_Protocol->Revise_Experiment Yes Check_Protocol->Data_Valid No

Caption: A logic diagram for troubleshooting unexpected results in cytotoxicity assays.

References

Scarcity of Benurestat safety and hazard data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Benurestat. It addresses the significant scarcity of comprehensive safety and hazard data for this compound and offers best practices for its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known safety and hazard profile of this compound?

Published data on the safety and hazards of this compound is scarce.[1] A Material Safety Data Sheet (MSDS) classifies it as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects.[2] One study involving single oral administrations to humans at 15 mg/kg and 25 mg/kg reported no apparent adverse effects.[1][3] However, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.

Q2: What are the primary hazards researchers should be aware of when working with this compound?

Based on the available MSDS, the primary hazards are:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]

  • Suspected Genetic Defects: One safety data sheet indicates it is suspected of causing genetic defects.

Due to the limited toxicological data, it is prudent to handle this compound as a potentially hazardous substance.

Q3: Are there any known adverse effects from experimental use?

A study in humans reported no apparent adverse effects at single oral doses of 15 mg/kg and 25 mg/kg.[1][3] However, this was a limited study, and a comprehensive safety profile in humans has not been established. Researchers should monitor for any unexpected physiological changes during in vivo experiments.

Q4: What is the mechanism of action of this compound?

This compound is primarily known as a urease inhibitor.[1][3] It functions by binding to the active site of the urease enzyme, which is essential for its catalytic activity. This inhibition prevents the hydrolysis of urea into ammonia and carbon dioxide.[1] It has also been classified as an aldose reductase inhibitor.[1]

Troubleshooting Guide

Issue: Uncertainty about appropriate personal protective equipment (PPE) due to lack of data.

  • Solution: In the absence of comprehensive data, a conservative approach is recommended. Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be considered the minimum requirement. If there is a risk of generating dust or aerosols, use respiratory protection and work in a well-ventilated area or a fume hood.[2]

Issue: Accidental exposure (e.g., ingestion, skin contact).

  • Solution:

    • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.[2]

    • Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[2]

    • Eye Contact: Remove contact lenses if present, and flush eyes immediately with large amounts of water. Seek prompt medical attention.[2]

    • Inhalation: Move to fresh air immediately.[2]

Issue: How to manage waste disposal for this compound and contaminated materials.

  • Solution: this compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it should not be disposed of in standard drains or trash. Dispose of contents and containers to an approved waste disposal plant.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Avoid release to the environment.[2]

Data Summary

Table 1: this compound Hazard Classification

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[2]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[2]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects

Experimental Protocols

Protocol: General Handling of this compound in a Research Setting

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment, acknowledging the limited safety data.

  • Engineering Controls: Use a chemical fume hood or other ventilated enclosure, especially when handling the powdered form, to avoid inhalation of dust.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Weighing and Aliquoting: When weighing the powder, do so in a fume hood or a balance enclosure to minimize dust generation. Prepare stock solutions in a fume hood.

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area.[2] Recommended storage is at -20°C for powder or -80°C in solvent.[2]

  • Spill Management: In case of a spill, collect the spillage and dispose of it as hazardous waste.[2] Avoid dust formation.

  • Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste, following institutional and regulatory guidelines. Avoid environmental release.[2]

Visualizations

Benurestat_Mechanism_of_Action cluster_urease Urease Active Site Urease Urease Enzyme Products Ammonia + Carbon Dioxide Urease->Products Catalyzes This compound This compound This compound->Urease Binds to active site Urea Urea (Substrate) Urea->Inhibition Inhibition->Urease Blocked

Caption: Mechanism of action of this compound as a urease inhibitor.

Handling_Workflow Start Start: Experiment with this compound RiskAssessment 1. Conduct Risk Assessment (Acknowledge data scarcity) Start->RiskAssessment Controls 2. Implement Engineering Controls (Fume hood, ventilation) RiskAssessment->Controls PPE 3. Use Appropriate PPE (Gloves, goggles, lab coat) Controls->PPE Handling 4. Safe Handling Practices (Weighing, aliquoting in hood) PPE->Handling Storage 5. Proper Storage (Tightly sealed, -20°C) Handling->Storage Waste 6. Hazardous Waste Disposal (Follow regulations) Handling->Waste End End of Experiment Storage->End Waste->End

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Benurestat In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Benurestat in in vivo experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is recognized as an inhibitor of two key enzymes:

  • Urease: It competitively inhibits urease by binding to the nickel atoms in the enzyme's active site. This action prevents the hydrolysis of urea into ammonia and carbon dioxide, which is crucial in pathologies involving ammonia production, such as infections by urease-positive bacteria.

  • Aldose Reductase: this compound also functions as an aldose reductase inhibitor. This enzyme is involved in the conversion of glucose to sorbitol, a pathway implicated in diabetic complications.

Q2: How should I prepare this compound for oral administration in animal models?

A2: While specific solubility data in various vehicles is limited, a general approach for preparing this compound for oral gavage can be followed. Given its limited water solubility and good solubility in dimethyl sulfoxide (DMSO), a common strategy is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle to the final desired concentration. It is crucial to ensure the final concentration of DMSO is well-tolerated by the specific animal model and administration route. For example, for zenarestat, another aldose reductase inhibitor, a 0.5% (w/v) methyl cellulose suspension has been used for oral administration in rats. This suggests that a suspension in a vehicle like methyl cellulose or carboxymethyl cellulose (CMC) could be a viable approach for this compound as well. Always perform a small-scale formulation test to check for precipitation and stability before preparing the bulk solution for your study.

Q3: What is a recommended starting dose for in vivo experiments with this compound?

A3: Dosing will be model- and species-dependent. However, a published study on a mouse model of thioacetamide (TAA)-induced acute liver injury provides a concrete example. In this study, Swiss Webster mice were treated with 100 mg/kg of this compound orally, administered twice a day. For studies in rats involving urinary tract infections, doses of 25, 50, or 100 mg/kg have been used. Human studies have reported single oral administrations of 15 or 25 mg/kg.

Q4: I am not observing the expected efficacy with this compound in my in vivo model. What are the potential reasons?

A4: Lack of efficacy can stem from several factors. Consider the following:

  • Formulation and Bioavailability: this compound's limited water solubility could lead to poor absorption. Ensure your formulation is homogenous and the compound is adequately suspended or solubilized. Consider using a different vehicle if you suspect poor bioavailability.

  • Dosing Regimen: The dose or frequency of administration may be insufficient. The half-life of the compound in your specific animal model will influence the dosing schedule. If this information is not available, you may need to perform a pilot dose-response study.

  • Compound Stability: this compound, like other hydroxamic acid derivatives, may be susceptible to hydrolytic degradation. Ensure that your prepared formulation is stored correctly (e.g., protected from light, at an appropriate temperature) and used within a timeframe where it remains stable.

  • Model-Specific Factors: The underlying biology of your in vivo model may not be responsive to this compound's mechanism of action. Confirm that the target enzyme (urease or aldose reductase) is indeed a key driver of the pathology in your model.

Q5: Are there any known adverse effects or toxicity concerns with this compound in animals?

A5: Published data on the safety and hazards of this compound is scarce. A study in humans at doses of 15mg/kg and 25mg/kg reported no apparent adverse effects. However, this does not preclude potential toxicity at higher doses or with chronic administration in animal models. It is essential to monitor animals closely for any signs of distress, weight loss, or changes in behavior. If you observe any adverse effects, consider reducing the dose or adjusting the formulation.

Quantitative Data Summary

ParameterSpeciesModelDoseRoute of AdministrationFrequencyReference
This compoundMouseThioacetamide-induced acute liver injury100 mg/kgOralTwice a day
This compoundRatProteus mirabilis genitourinary tract infection25, 50, or 100 mg/kgOralNot specified
This compoundHumanUrease inhibition study15 or 25 mg/kgOralSingle dose

Experimental Protocols

Detailed Methodology for Thioacetamide (TAA)-Induced Acute Liver Injury Model with this compound Treatment

This protocol is based on a published study and serves as a guideline. Researchers should adapt it to their specific experimental setup and institutional guidelines.

1. Animal Model:

  • Species: Swiss Webster mice

  • Age: 7 weeks old

2. Induction of Acute Liver Injury:

  • Administer a single dose of 200 mg/kg of thioacetamide (TAA) to the mice. The route of administration (e.g., intraperitoneal) should be consistent.

3. This compound Formulation and Administration:

  • Preparation: Prepare a suspension of this compound in a suitable vehicle. While the original study does not specify the vehicle, a common choice would be 0.5% carboxymethyl cellulose (CMC) in water. First, weigh the required amount of this compound. If needed for solubility, create a paste with a small amount of a surfactant like Tween 80 before adding the vehicle. Ensure the final suspension is homogenous.

  • Dosing: Administer 100 mg/kg of this compound orally (e.g., via gavage).

  • Schedule: The first dose should be given at the onset of liver injury (as determined by the experimental design, e.g., a few hours post-TAA administration). Subsequent doses should be given twice a day for the duration of the study (e.g., 3 days).

4. Control Group:

  • The control group should receive the vehicle only, following the same administration route and schedule as the this compound-treated group.

5. Monitoring and Endpoints:

  • Survival: Monitor the survival of the animals over the

Validation & Comparative

A Comparative Guide to Benurestat and Other Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of benurestat and other prominent aldose reductase inhibitors (ARIs), focusing on their performance backed by experimental data. Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The conversion of glucose to sorbitol by aldose reductase, and its subsequent accumulation in tissues, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. This has made aldose reductase a significant target for therapeutic intervention.

Introduction to Aldose Reductase Inhibitors

Aldose reductase inhibitors (ARIs) are a class of drugs that inhibit the action of the aldose reductase enzyme. By blocking this enzyme, ARIs aim to prevent the accumulation of sorbitol in various tissues, thereby mitigating the long-term complications associated with diabetes mellitus.[1] Over the years, several ARIs have been developed and investigated, with varying degrees of potency and clinical success. This guide focuses on a comparative analysis of this compound against other well-studied ARIs, namely ranirestat, fidarestat, and zopolrestat.

In Vitro Efficacy: A Quantitative Comparison

The in vitro efficacy of aldose reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

It is crucial to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, rat, bovine) and the substrate used in the assay.[4] The following table summarizes the reported IC50 values for several aldose reductase inhibitors.

Aldose Reductase InhibitorIC50 (nM)Enzyme Source
This compound Not Reported-
Ranirestat Not Reported-
Fidarestat 26Not Specified
Zopolrestat 3.1Not Specified

Clinical Trials and Efficacy in Diabetic Neuropathy

Clinical trials of aldose reductase inhibitors have primarily focused on their efficacy in treating diabetic peripheral neuropathy, a common complication of diabetes. The primary endpoint in many of these trials is the change in nerve conduction velocity (NCV), an objective measure of nerve function.

Ranirestat: A meta-analysis of five randomized controlled trials involving 1461 patients with diabetic peripheral neuropathy showed that ranirestat (20-40 mg/day) significantly improved several nerve conduction velocity parameters compared to placebo over a median follow-up of 52 weeks.[5][6] Specifically, statistically significant improvements were observed in:

  • Proximal median sensory NCV (Mean Difference: 0.77 m/s)[5][6]

  • Distal median sensory NCV (Mean Difference: 0.91 m/s)[5][6]

  • Median motor NCV (Mean Difference: 0.63 m/s)[5][6]

  • Tibial motor NCV (Mean Difference: 0.46 m/s)[5][6]

  • Peroneal motor NCV (Mean Difference: 0.80 m/s)[5][6]

However, the meta-analysis did not find a significant difference in the modified Toronto Clinical Neuropathy Score (mTCNS), a measure of clinical symptoms.[6] Another study in Japan with 557 patients also found that ranirestat (40 mg/day) for 52 weeks improved tibial motor nerve conduction velocity by 0.52 m/s compared to placebo, but showed no significant benefit in clinical symptoms.[7]

Fidarestat: A 52-week, double-blind, placebo-controlled study involving 279 patients with diabetic neuropathy demonstrated that fidarestat (1 mg/day) resulted in significant improvements in two electrophysiological measures: median nerve F-wave conduction velocity (FCV) and minimal latency.[8] The study also reported significant improvements in subjective symptoms such as numbness, spontaneous pain, and paresthesia.[8] Another study showed that fidarestat (1 mg daily) for 4 weeks normalized the elevated sorbitol content in the erythrocytes of type 2 diabetic patients.[9]

Zopolrestat: Clinical trial data for zopolrestat is less extensively detailed in the available literature compared to ranirestat and fidarestat. Early clinical development was discontinued due to observations of hepatotoxicity.

The following table summarizes key findings from clinical trials of these aldose reductase inhibitors in diabetic neuropathy.

Aldose Reductase InhibitorDosageTrial DurationKey Efficacy Outcomes
This compound Not Reported-No clinical trial data available for diabetic neuropathy.
Ranirestat 20-40 mg/day52 weeksSignificant improvement in multiple nerve conduction velocities.[5][6] No significant improvement in clinical symptom scores.[6][7]
Fidarestat 1 mg/day52 weeksSignificant improvement in median nerve FCV and minimal latency.[8] Significant improvement in subjective symptoms.[8] Normalization of erythrocyte sorbitol levels.[9]
Zopolrestat Not Reported-Development discontinued due to hepatotoxicity.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental evaluation of aldose reductase inhibitors, the following diagrams are provided in the DOT language for Graphviz.

AldoseReductasePathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH ARI Aldose Reductase Inhibitors (e.g., this compound) ARI->AR

Caption: The Polyol Pathway and the Site of Action for Aldose Reductase Inhibitors.

ARI_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_preclinical Preclinical Animal Models cluster_clinical Clinical Trials Enzyme_Source Purified Aldose Reductase Enzyme Assay Enzyme Activity Assay (Spectrophotometric) Enzyme_Source->Assay IC50 IC50 Determination Assay->IC50 Cell_Culture Cell Culture (e.g., Lens Epithelial Cells) IC50->Cell_Culture High_Glucose High Glucose Incubation Cell_Culture->High_Glucose Sorbitol_Assay Sorbitol Accumulation Assay (HPLC) High_Glucose->Sorbitol_Assay Diabetic_Model Diabetic Animal Model (e.g., STZ-induced rats) Sorbitol_Assay->Diabetic_Model ARI_Treatment ARI Administration Diabetic_Model->ARI_Treatment NCV_Measurement Nerve Conduction Velocity Measurement ARI_Treatment->NCV_Measurement Patient_Recruitment Patient Recruitment (Diabetic Neuropathy) NCV_Measurement->Patient_Recruitment RCT Randomized Controlled Trial (ARI vs. Placebo) Patient_Recruitment->RCT Efficacy_Endpoints Efficacy Endpoints (NCV, Symptom Scores) RCT->Efficacy_Endpoints

Caption: A Typical Experimental Workflow for the Evaluation of Aldose Reductase Inhibitors.

Experimental Protocols

In Vitro Aldose Reductase Activity Assay (Spectrophotometric)

Objective: To determine the in vitro inhibitory activity of a compound against aldose reductase by measuring the decrease in NADPH absorbance.

Materials:

  • Purified aldose reductase enzyme

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In each well of the microplate, prepare a reaction mixture containing phosphate buffer, NADPH solution, and the purified aldose reductase enzyme solution.

  • Add Inhibitor: Add the test compound at various concentrations to the respective wells. For the control wells, add the same volume of the solvent used to dissolve the test compound.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to all wells.

  • Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over a specific time period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate Inhibition: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • Determine IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Sorbitol Accumulation Assay (HPLC)

Objective: To measure the intracellular accumulation of sorbitol in cells cultured under high glucose conditions in the presence and absence of an aldose reductase inhibitor.

Materials:

  • Cell line (e.g., human lens epithelial cells, retinal pigment epithelial cells)

  • Cell culture medium

  • High glucose medium (e.g., standard medium supplemented with D-glucose to a final concentration of 30-55 mM)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Internal standard (e.g., xylitol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., a carbohydrate analysis column) and detector (e.g., refractive index detector or mass spectrometer)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to a desired confluency in standard culture medium.

    • Incubate the cells in high glucose medium with or without various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • Cell Lysis and Extraction:

    • After incubation, wash the cells with ice-cold PBS to remove extracellular glucose.

    • Lyse the cells by adding a known volume of cold methanol.

    • Scrape the cells and collect the cell lysate.

    • Add the internal standard to the lysate.

    • Centrifuge the lysate to pellet the cell debris.

  • Sample Preparation for HPLC:

    • Collect the supernatant containing the intracellular metabolites.

    • Filter the supernatant through a 0.22 µm filter to remove any particulate matter.

  • HPLC Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Separate the analytes using an appropriate mobile phase and column.

    • Detect and quantify the sorbitol and internal standard peaks based on their retention times and peak areas.

  • Data Analysis:

    • Calculate the intracellular sorbitol concentration, normalized to the internal standard and the total protein content of the cell lysate.

    • Compare the sorbitol levels in cells treated with the inhibitor to the untreated control cells to determine the extent of inhibition of sorbitol accumulation.

Conclusion

The development of effective and safe aldose reductase inhibitors remains a significant goal in the management of diabetic complications. While ranirestat and fidarestat have shown promise in clinical trials by improving nerve conduction velocities, the overall clinical benefit in terms of symptomatic relief has been less consistent. Zopolrestat, despite its high in vitro potency, was halted in development due to safety concerns.

This compound's role as an aldose reductase inhibitor requires further quantitative investigation to allow for a direct and meaningful comparison with other compounds in this class. The lack of a reported IC50 value for its aldose reductase inhibitory activity is a notable gap in the current literature.

Future research should focus on head-to-head clinical trials to provide a clearer comparison of the clinical efficacy and safety of different aldose reductase inhibitors. Furthermore, the development of novel ARIs with improved pharmacokinetic profiles and greater clinical efficacy remains a key area of interest for drug development professionals.

References

Comparative Guide to Urease Inhibition: Focus on Benurestat

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the urease inhibitor Benurestat, designed for researchers, scientists, and professionals in drug development. It offers a summary of its inhibitory activity against urease, juxtaposed with other known inhibitors, and is supported by experimental data and protocols.

Introduction to Urease and its Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. Consequently, the inhibition of urease is a key therapeutic strategy for managing these infections.

This compound is a hydroxamic acid-based inhibitor of urease. The hydroxamate functional group is a key pharmacophore responsible for its inhibitory activity.[1] This guide evaluates the efficacy of this compound in comparison to other urease inhibitors.

Comparative Inhibitory Activity of Urease Inhibitors

InhibitorUrease SourceIC50 / EC50 (µM)Reference
This compound Proteus mirabilis69.9 ± 0.4[1]
Bifidobacterium longum subsp. infantis26.5 ± 0.2[1]
Lactobacillus reuteri158.3 ± 0.2[1]
Acetohydroxamic Acid (AHA) Jack bean~42 - 60[2]
Thiourea Jack bean~22.0[3]
Hydroxyurea Not specified~100
Baicalin Jack bean2740 ± 510[4]
1,4-Benzoquinone Jack bean0.051[5]

Note: The inhibitory values for this compound are presented as EC50, which may differ from IC50. Furthermore, the source of urease can significantly influence the inhibitory potency of a compound. Direct comparison should be made with caution.

Mechanism of Urease Inhibition by Hydroxamic Acids

This compound, being a hydroxamic acid derivative, is believed to inhibit urease through its interaction with the di-nickel center in the enzyme's active site. The catalytic mechanism of urease involves the binding of urea to the nickel ions, which facilitates its hydrolysis. Hydroxamic acids act as competitive inhibitors by chelating the nickel ions, thereby blocking the access of the substrate, urea, to the active site. This interaction prevents the catalytic hydrolysis of urea and the subsequent production of ammonia.

G cluster_urease Urease Active Site cluster_inhibitor Inhibition Ni1 Ni(II) Urea Urea Ni1->Urea Binds Ni2 Ni(II) Ni2->Urea Binds Products Ammonia + Carbamate Urea->Products Hydrolysis This compound This compound (Hydroxamic Acid) This compound->Ni1 Chelates This compound->Ni2 Chelates G cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification cluster_calc Calculation prep_reagents Prepare Reagents (Urease, Urea, Inhibitor) add_enzyme_inhibitor Add Urease and Inhibitor to 96-well plate prep_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate at 37°C add_enzyme_inhibitor->pre_incubate add_urea Initiate reaction with Urea pre_incubate->add_urea incubate_reaction Incubate at 37°C add_urea->incubate_reaction add_berthelot_reagents Add Phenol and Alkali Reagents incubate_reaction->add_berthelot_reagents color_development Incubate for Color Development add_berthelot_reagents->color_development read_absorbance Read Absorbance (~625 nm) color_development->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

References

Unveiling the Specificity of Aldose Reductase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the inhibitory activity of various compounds against aldose reductase (ALR2) and its closely related isoform, aldehyde reductase (ALR1), with a focus on the principles of selectivity.

The Importance of Selectivity

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The accumulation of sorbitol, the product of glucose reduction by ALR2, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Consequently, inhibiting ALR2 is a promising therapeutic strategy.

However, the clinical development of aldose reductase inhibitors has been challenging due to off-target effects, primarily arising from the inhibition of aldehyde reductase (ALR1). ALR1 and ALR2 share a high degree of structural homology, making the design of selective inhibitors a significant hurdle. ALR1 plays a crucial role in detoxifying various endogenous and exogenous aldehydes. Its inhibition can lead to the accumulation of toxic compounds, resulting in adverse effects. Therefore, a high degree of selectivity for ALR2 over ALR1 is a critical attribute for any potential therapeutic agent.

Comparative Inhibitory Activity

To illustrate the concept of selectivity, the following table summarizes the 50% inhibitory concentrations (IC50) of several aldose reductase inhibitors against both rat lens aldose reductase (ALR2) and rat kidney aldehyde reductase (ALR1). A higher selectivity ratio (IC50 ALR1 / IC50 ALR2) indicates a greater specificity for aldose reductase.

InhibitorAldose Reductase (ALR2) IC50 (µM)Aldehyde Reductase (ALR1) IC50 (µM)Selectivity Ratio (ALR1/ALR2)
Tolrestat0.0382.155.3
Sorbinil0.815.018.8
Ponalrestat0.0212.5119.0
Alrestatin2.520.08.0

Data extracted from O'Brien et al., 1990. Experimental conditions are detailed in the "Experimental Protocols" section.

As the data indicates, there is a wide range in the selectivity of different aldose reductase inhibitors. Ponalrestat, for instance, demonstrates a high degree of selectivity for ALR2, being over 100 times more potent in inhibiting aldose reductase compared to aldehyde reductase. In contrast, Alrestatin shows much lower selectivity. This comparative data underscores the importance of evaluating inhibitor activity against both enzymes during the drug discovery and development process.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the in vitro assessment of aldose and aldehyde reductase inhibitors.

Aldose Reductase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm upon its oxidation during the reduction of a substrate by aldose reductase.

Materials:

  • Enzyme Source: Partially purified aldose reductase from rat lens.

  • Buffer: 0.1 M Sodium phosphate buffer, pH 6.2.

  • Cofactor: 0.16 mM NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Substrate: 10 mM DL-Glyceraldehyde.

  • Inhibitor: Test compound (e.g., Benurestat) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare a reaction mixture containing the sodium phosphate buffer, NADPH, and the enzyme solution in a cuvette.

  • Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aldehyde Reductase Inhibition Assay

Similar to the aldose reductase assay, this protocol measures the NADPH-dependent reduction of a substrate by aldehyde reductase.

Materials:

  • Enzyme Source: Partially purified aldehyde reductase from rat kidney.

  • Buffer: 0.1 M Sodium phosphate buffer, pH 7.0.

  • Cofactor: 0.12 mM NADPH.

  • Substrate: 1.0 mM D-Glucuronate.

  • Inhibitor: Test compound dissolved in a suitable solvent.

Procedure:

  • Follow the same general procedure as the aldose reductase inhibition assay, with the specified materials for the aldehyde reductase assay.

  • The reaction is initiated by the addition of D-glucuronate.

  • The decrease in absorbance at 340 nm is monitored to determine the enzyme activity.

  • Calculate the percentage of inhibition and the IC50 value as described for the aldose reductase assay.

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_polyol Polyol Pathway (Hyperglycemia) cluster_detox Detoxification Pathway cluster_inhibitor Inhibitor Action Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (ALR2) Fructose Fructose Sorbitol->Fructose Diabetic Complications Diabetic Complications Sorbitol->Diabetic Complications Toxic Aldehydes Toxic Aldehydes Inactive Metabolites Inactive Metabolites Toxic Aldehydes->Inactive Metabolites Aldehyde Reductase (ALR1) This compound This compound (Aldose Reductase Inhibitor) Aldose Reductase (ALR2) Aldose Reductase (ALR2) This compound->Aldose Reductase (ALR2) Inhibits Aldehyde Reductase (ALR1) Aldehyde Reductase (ALR1) This compound->Aldehyde Reductase (ALR1) Potential Inhibition start Start: Prepare Reagents enzyme_prep Enzyme Preparation (ALR1 or ALR2) start->enzyme_prep reaction_mix Prepare Reaction Mixture (Buffer, NADPH, Enzyme) enzyme_prep->reaction_mix add_inhibitor Add Inhibitor (e.g., this compound) reaction_mix->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure Measure Absorbance Change (Spectrophotometer at 340 nm) add_substrate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End: Analyze Results determine_ic50->end

References

Structural Analogs of Benurestat: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of enzyme inhibitors is paramount for the design of more potent and selective therapeutic agents. This guide provides a comparative analysis of Benurestat, a known urease and aldose reductase inhibitor, and its structural analogs, drawing from available research to illuminate key design principles for future drug discovery efforts.

This compound, chemically known as N-(4-chlorobenzoyl)-glycine hydroxamic acid, serves as a critical scaffold for the development of inhibitors targeting metalloenzymes. Its inhibitory activity is attributed to key structural features: the hydroxamic acid moiety, a 4-chlorobenzoyl group, and a glycine linker. While direct comparative studies on a series of close structural analogs of this compound are not extensively available in publicly accessible literature, a wealth of research on related hydroxamic acid derivatives provides significant insights into the structure-activity relationships governing urease inhibition.

Mechanism of Action and Key Structural Features

This compound's primary mechanism of action as a urease inhibitor involves the chelation of the nickel ions in the enzyme's active site by its hydroxamic acid group. This interaction disrupts the catalytic activity of urease, preventing the hydrolysis of urea into ammonia and carbamate. The 4-chlorobenzoyl group contributes to the binding affinity through hydrophobic interactions within the active site, while the glycine linker provides an optimal spatial orientation for these interactions.

The following diagram illustrates the key pharmacophoric features of this compound.

Benurestat_Pharmacophore cluster_this compound This compound cluster_Features Key Pharmacophoric Features This compound N-(4-chlorobenzoyl)-glycine hydroxamic acid Hydroxamic_Acid Hydroxamic Acid Moiety (-CONHOH) This compound->Hydroxamic_Acid Chelates Ni2+ ions in active site Chlorobenzoyl 4-Chlorobenzoyl Group This compound->Chlorobenzoyl Hydrophobic Interactions Linker Glycine Linker This compound->Linker Provides optimal spacing and conformation

Caption: Key pharmacophoric features of this compound responsible for its inhibitory activity.

Comparative Analysis of Related Urease Inhibitors

While specific data on a homologous series of this compound analogs is scarce, research on various classes of hydroxamic acid-based urease inhibitors offers valuable comparative data. The following table summarizes the urease inhibitory activity (IC50) of different hydroxamic acid derivatives, providing a basis for understanding the impact of structural modifications.

Compound ClassRepresentative Compound Example(s)Source of UreaseIC50 (µM)Reference
N-Acylglycine Hydroxamic Acids This compound (N-(4-chlorobenzoyl)-glycine hydroxamic acid)Proteus mirabilis-[1]
Arylpropionyl Hydroxamic Acids 3-(2-benzyloxy-5-chlorophenyl)-3-hydroxypropionylhydroxamic acidHelicobacter pylori1.2[2]
Aminoacyl Hydroxamic Acids Methionine-hydroxamic acidJack Bean3.9[3]
Phenylalanine-hydroxamic acidJack Bean-[3]
(N-Aryl-N-arylsulfonyl)aminoacetohydroxamic acids 2-(N-(3-nitrophenyl)-N-(4-tert-butylphenylsulfonyl))aminoacetohydroxamic acidHelicobacter pylori0.032

Note: A direct IC50 value for this compound against a specific urease source was not found in the reviewed literature. One study noted that at 15 or 25 mg/kg oral administration in humans, urinary levels of inhibitory activity were 700 to 1900 times the concentration required to inhibit Proteus mirabilis urease by 90%.[1]

The data suggests that modifications to the linker and the aromatic moiety significantly influence the inhibitory potency. For instance, the introduction of a hydroxyl group on the linker and a benzyloxy group on the phenyl ring, as seen in the arylpropionyl hydroxamic acid example, results in potent inhibition of H. pylori urease.[2] Furthermore, a quantitative structure-activity relationship (QSAR) study on a series of hydroxamic acids with the general structure R-(CONHCH2)n-CONHOH revealed that the inhibitory activity is parabolically dependent on the hydrophobicity (π) of the R group, with an optimal π value of 2.58. The study also highlighted that the presence of the -CONHCH2- group, similar to the glycine linker in this compound, positively affects inhibitory activity.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the urease inhibitory activity of compounds, based on commonly cited methodologies.

Urease Inhibition Assay (Berthelot Method)

This assay determines the amount of ammonia produced from the enzymatic hydrolysis of urea.

Materials:

  • Jack Bean Urease (or other purified urease)

  • Urea solution (e.g., 100 mM in phosphate buffer)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • Ammonium chloride (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a solution of urease to each well. Then, add various concentrations of the test compounds (inhibitors) to the respective wells. A control well should contain the enzyme and the solvent used to dissolve the compounds. Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

  • Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same temperature for a defined time (e.g., 30 minutes).

  • Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent to each well.

  • Absorbance Measurement: After a final incubation period at room temperature to allow for color development, measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the general workflow of a urease inhibition assay.

Urease_Inhibition_Assay Start Start Preincubation Pre-incubate Urease with Inhibitor Start->Preincubation Add_Substrate Add Urea (Substrate) Preincubation->Add_Substrate Reaction_Incubation Incubate for Reaction Add_Substrate->Reaction_Incubation Add_Reagents Add Colorimetric Reagents (Phenol-nitroprusside & Hypochlorite) Reaction_Incubation->Add_Reagents Color_Development Incubate for Color Development Add_Reagents->Color_Development Measure_Absorbance Measure Absorbance Color_Development->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: General workflow for a colorimetric urease inhibition assay.

Signaling Pathway Context: Aldose Reductase Inhibition

In addition to urease inhibition, this compound is also classified as an aldose reductase inhibitor. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions. By inhibiting this enzyme, this compound can mitigate the accumulation of sorbitol, a sugar alcohol that contributes to diabetic complications such as neuropathy, retinopathy, and nephropathy.

The following diagram depicts the role of aldose reductase in the polyol pathway and the point of inhibition by compounds like this compound.

Polyol_Pathway cluster_inhibition Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Accumulation leads to This compound This compound & Analogs This compound->Sorbitol Inhibits

Caption: The polyol pathway and the site of action for aldose reductase inhibitors.

Conclusion and Future Research Directions

While a direct comparative guide of this compound and its immediate structural analogs is limited by the available literature, the broader analysis of hydroxamic acid-based urease inhibitors provides a strong foundation for rational drug design. The key takeaways for researchers are the established importance of the hydroxamic acid moiety for metal chelation, the role of a hydrophobic group for anchoring within the active site, and the influence of the linker on optimal positioning.

Future research should focus on the systematic synthesis and evaluation of this compound analogs with modifications to the 4-chlorobenzoyl group (e.g., varying substituents and their positions) and the glycine linker (e.g., altering length and rigidity). Such studies would provide invaluable quantitative data to build robust QSAR models and guide the development of next-generation urease and aldose reductase inhibitors with improved potency and selectivity.

References

KRC40: A Non-Inhibitory Analogue for Elucidating the Urease-Specific Action of Benurestat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. In the study of urease inhibitors like Benurestat, the use of a structurally similar but functionally inactive compound is crucial for validating that the observed effects are a direct result of target engagement. KRC40, a synthesized analogue of this compound, serves this exact purpose. This guide provides a comparative overview of KRC40 and this compound, presenting available experimental data to highlight their distinct properties and the role of KRC40 in confirming the therapeutic rationale of urease inhibition.

KRC40 was specifically designed as a non-inhibitory counterpart to this compound to investigate the latter's therapeutic benefits. While this compound is a known inhibitor of the nickel-containing enzyme urease, KRC40 was synthesized to lack this inhibitory activity. This allows researchers to distinguish the effects of urease inhibition from any potential off-target effects of the chemical scaffold.

Comparative Analysis of In Vitro Activity

The primary distinction between this compound and KRC40 lies in their ability to inhibit urease. Experimental data from a key study demonstrates that this compound effectively inhibits urease, while KRC40 is inactive. This differential activity is the cornerstone of KRC40's utility as a negative control.

Furthermore, to rule out other potential mechanisms of action, both compounds were tested for their activity against histone deacetylase 1 (HDAC1), as some hydroxamic acid derivatives are known to inhibit this class of enzymes. The results indicated that neither this compound nor KRC40 are potent inhibitors of HDAC1.[1][2]

CompoundTargetActivity
This compound UreaseInhibitory
HDAC1Poor Inhibition[1][2]
KRC40 UreaseNon-inhibitory[1]
HDAC1Poor Inhibition[1][2]

Elucidating the In Vivo Relevance of Urease Inhibition

The value of KRC40 as a non-inhibitory analog is most evident in in vivo studies. In a mouse model of hyperammonemia, treatment with this compound was shown to reduce both fecal and serum ammonia levels. In stark contrast, KRC40 did not produce the same ammonia-lowering effect. This finding strongly supports the hypothesis that the therapeutic benefit of this compound in this model is directly attributable to its inhibition of gut bacterial urease.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines the key experimental protocols used to characterize and compare this compound and KRC40.

Synthesis of KRC40

As a specially synthesized analog, the protocol for the creation of KRC40 is a critical piece of information for researchers looking to replicate or build upon these findings. The synthesis would typically involve chemical modifications to the this compound structure to remove its urease-inhibiting properties while retaining a similar overall chemical scaffold. Detailed synthesis protocols are often found in the supplementary materials of the primary research publication.

In Vitro Urease Inhibition Assay

To quantify the inhibitory activity of this compound and confirm the lack of activity of KRC40, a whole-cell urease activity assay is employed.

  • Bacterial Culture: A urease-producing bacterial strain (e.g., Proteus mirabilis) is cultured overnight.

  • Cell Preparation: The bacterial culture is centrifuged, the supernatant is discarded, and the cell pellet is resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Inhibitor Treatment: The resuspended cells are incubated with varying concentrations of the test compounds (this compound and KRC40) and a positive control (e.g., acetohydroxamic acid) for a defined period at 37°C.

  • Urease Activity Measurement: The urease activity is initiated by the addition of urea. The production of ammonia is then quantified using a colorimetric method, such as the Berthelot assay, by measuring the absorbance at a specific wavelength (e.g., 636 nm).

  • Data Analysis: The percentage of urease inhibition is calculated relative to a no-inhibitor control. IC50 values, representing the concentration of inhibitor required to reduce urease activity by 50%, are determined by non-linear regression analysis.

HDAC1 Inhibition Assay

To assess off-target effects, the inhibitory activity of this compound and KRC40 against HDAC1 is evaluated.

  • Enzyme and Substrate Preparation: Recombinant human HDAC1 enzyme and a fluorogenic substrate are prepared in an assay buffer.

  • Inhibitor Incubation: The HDAC1 enzyme is incubated with various concentrations of the test compounds (this compound and KRC40) and a known HDAC inhibitor as a positive control.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The mixture is incubated at 37°C, and the fluorescence generated by the enzymatic deacetylation of the substrate is measured at appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of HDAC1 inhibition is calculated, and IC50 values are determined from the dose-response curves.

Visualizing the Role of KRC40

The logical relationship between this compound, KRC40, and their effects on urease and ammonia levels can be visualized to clarify their roles in the experimental design.

G cluster_0 Compounds cluster_1 Target & Effect This compound This compound Urease Urease Activity This compound->Urease Inhibits KRC40 KRC40 (Non-inhibitory Analog) KRC40->Urease No Effect Ammonia Ammonia Production Urease->Ammonia Catalyzes

Figure 1. Logical diagram illustrating the differential effects of this compound and KRC40 on urease activity.

This guide underscores the importance of well-designed control compounds like KRC40 in drug discovery and development. By providing a clear, non-inhibitory baseline, KRC40 has been instrumental in validating the mechanism of action of this compound as a urease inhibitor, thereby strengthening the rationale for its therapeutic application in conditions associated with excessive ammonia production.

References

A Comparative Analysis of Benurestat and Flurofamide for Urease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two urease inhibitors, Benurestat and Flurofamide. The information is compiled from preclinical and clinical studies to assist researchers in understanding their respective mechanisms of action, efficacy, and experimental considerations.

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Proteus mirabilis and Ureaplasma species, contributing to conditions such as infection-induced urinary stones and hyperammonemia. This compound and Flurofamide are two small molecule inhibitors of urease that have been investigated for their therapeutic potential in mitigating the pathological consequences of bacterial urease activity. This guide presents a side-by-side comparison of their chemical properties, mechanism of action, and available performance data from various studies.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of this compound and Flurofamide is crucial for understanding their structure-activity relationships and pharmacokinetic profiles.

PropertyThis compoundFlurofamide
Chemical Structure 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alt="this compound chemical structure">
Molecular Formula C₉H₉ClN₂O₃[1]C₇H₉FN₃O₂P
Molecular Weight 228.63 g/mol [1]217.14 g/mol
Synonyms 2-(p-Chlorobenzamido)acetohydroxamic acid, EU-2826[1]N-(diaminophosphinyl)-4-fluorobenzamide, EU-4534
Key Functional Groups Chlorinated aromatic ring, hydroxamic acid moiety[2]Fluorinated aromatic ring, phosphorodiamidic acid moiety

Mechanism of Action

Both this compound and Flurofamide function as inhibitors of urease, yet their detailed mechanisms and secondary targets differ.

Urease Inhibition

The primary mechanism of action for both compounds is the inhibition of the urease enzyme, which prevents the hydrolysis of urea into ammonia. This is critical in pathogenic contexts where ammonia production contributes to the disease state.

  • This compound: Acts as a competitive inhibitor of urease.[2] Its hydroxamic acid moiety is crucial for coordinating with the nickel ions in the active site of the urease enzyme, thereby blocking substrate access.[2] The 4-chloro substituent on the benzene ring enhances the binding affinity.[2]

  • Flurofamide: Also a potent urease inhibitor. While the exact binding mode is less detailed in the available literature, it is known to effectively inhibit bacterial urease.[3]

G cluster_urease Urease-Positive Bacteria cluster_inhibitors Inhibitor Action Urea Urea Urease Urease Enzyme (Ni²⁺ Active Site) Urea->Urease Hydrolysis Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Ammonia This compound This compound This compound->Urease Inhibition Flurofamide Flurofamide Flurofamide->Urease Inhibition

Mechanism of Urease Inhibition
Secondary Mechanisms

Beyond urease inhibition, this compound has a notable secondary mechanism of action.

  • This compound: Also functions as an aldose reductase inhibitor.[2] This enzyme is involved in the polyol pathway, which converts glucose to sorbitol. Inhibition of aldose reductase by this compound can be beneficial in managing diabetic complications.

  • Flurofamide: No significant secondary mechanisms of action have been reported in the reviewed literature.

G cluster_polyol Polyol Pathway (in Diabetic Complications) Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol Accumulation (Osmotic Stress) AldoseReductase->Sorbitol This compound This compound This compound->AldoseReductase Inhibition

This compound's Aldose Reductase Inhibition

Performance Data

The following tables summarize the available quantitative data for this compound and Flurofamide. Direct comparison is challenging due to variations in experimental conditions across different studies.

Urease Inhibition Activity
CompoundTarget OrganismAssay TypeIC₅₀ / MICReference
This compound Proteus mirabilisAmmonia Production InhibitionEC₅₀ = 69.9 ± 0.4 μM
Flurofamide Proteus mirabilisIntact Cell Urease Inhibition~1000x more potent than acetohydroxamic acid[3]
Flurofamide Ureaplasma parvum & Ureaplasma urealyticumMinimum Urease Inhibitory Concentration≤ 2 μM[4]
Flurofamide Helicobacter pyloriAmmonia Release InhibitionED₅₀ ≈ 100 nM[4]
Preclinical Efficacy
CompoundAnimal ModelConditionDosingKey OutcomesReference
This compound RatP. mirabilis induced urinary tract infection25, 50, or 100 mg/kg (oral)Decreased urinary ammonia excretion and inhibition of struvite calculi formation.[5][5]
Flurofamide MouseU. parvum induced hyperammonemia (Prophylaxis)6 mg/kg (i.p.) 1 hr before infectionSignificantly lower blood ammonia levels (10.9 ± 4.0 μmol/L vs. 26.5 ± 17.7 μmol/L in untreated).[4][4]
Flurofamide MouseU. parvum induced hyperammonemia (Treatment)6 mg/kg (i.p.) 24 hr after infection56.4 ± 17.2% reduction in blood ammonia levels 6 hr post-treatment.[4][4]
Pharmacokinetic Parameters
CompoundSpeciesDoseKey ParametersReference
This compound Human15 or 25 mg/kg (oral)For 4 hours, mean urinary levels of inhibitory activity were 700 to 1900 times the concentration required to inhibit P. mirabilis urease by 90%.[5][5]
This compound Rat15 or 25 mg/kg (oral)Urinary inhibitory activity was 16 to 140 fold that required for 90% urease inhibition.[5][5]
Flurofamide Rat and DogNot specifiedExcreted in the urine following oral administration.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Urease Inhibition Assay (Flurofamide)
  • Objective: To determine the minimum urease inhibitory concentration (MUIC) of flurofamide against Ureaplasma species.

  • Methodology:

    • Ureaplasma isolates are cultured and resuspended in 10B broth.

    • Serial dilutions of flurofamide (0 to 32 μM) are prepared in a 96-well plate.

    • A suspension of Ureaplasma is added to each well.

    • Plates are incubated at 37°C until the control wells (no flurofamide) change color from yellow to fuchsia, indicating ammonia production.

    • The MUIC is determined as the lowest concentration of flurofamide that prevents the color change.

G A Prepare Ureaplasma suspension in 10B broth C Add Ureaplasma suspension to wells A->C B Prepare serial dilutions of Flurofamide (0-32 µM) in 96-well plate B->C D Incubate at 37°C C->D E Observe color change (yellow to fuchsia) in control wells D->E F Determine MUIC: lowest concentration preventing color change E->F

Flurofamide Urease Inhibition Assay Workflow
In Vivo Hyperammonemia Model (Flurofamide)

  • Objective: To evaluate the prophylactic and therapeutic efficacy of flurofamide in a mouse model of Ureaplasma-induced hyperammonemia.[4]

  • Animal Model: Immunosuppressed C3H mice with induced mild uremia.[6]

  • Methodology:

    • Prophylaxis:

      • Mice are administered 6 mg/kg of flurofamide via intraperitoneal (i.p.) injection.[4]

      • One hour later, mice are infected with a respiratory isolate of U. parvum.

      • Blood ammonia levels are measured 24 hours post-infection.[4]

    • Treatment:

      • Mice are infected with U. parvum.

      • 24 hours post-infection, blood ammonia levels are measured to confirm hyperammonemia.

      • Hyperammonemic mice are treated with 6 mg/kg of flurofamide (i.p.).[4]

      • Blood ammonia levels are measured again 6 hours post-treatment.[4]

G cluster_prophylaxis Prophylaxis Protocol cluster_treatment Treatment Protocol P1 Administer Flurofamide (6 mg/kg, i.p.) P2 Infect with U. parvum (1 hour post-drug) P1->P2 P3 Measure blood NH₃ (24 hours post-infection) P2->P3 T1 Infect with U. parvum T2 Confirm hyperammonemia (24 hours post-infection) T1->T2 T3 Administer Flurofamide (6 mg/kg, i.p.) T2->T3 T4 Measure blood NH₃ (6 hours post-treatment) T3->T4

Flurofamide In Vivo Hyperammonemia Model Workflow

Summary and Conclusion

This compound and Flurofamide are both effective inhibitors of bacterial urease, a key target in the management of certain infectious diseases. This compound exhibits a dual mechanism of action by also inhibiting aldose reductase, suggesting its potential utility in diabetic complications. Flurofamide has demonstrated significant potency against the urease of various pathogenic bacteria, with promising preclinical data in a model of hyperammonemia.

The available data, while not from direct head-to-head comparative studies, suggests that both compounds are potent urease inhibitors. The choice between these two molecules for further research and development would likely depend on the specific therapeutic indication. For instance, this compound's dual activity might be advantageous in a diabetic patient with a urinary tract infection, while Flurofamide's potent and specific urease inhibition could be highly beneficial in treating severe hyperammonemia.

Further research is warranted to conduct direct comparative studies of their efficacy, pharmacokinetics, and safety profiles under standardized conditions to provide a more definitive assessment of their relative therapeutic potential.

References

Benurestat's Potency in Focus: A Comparative Analysis of Hydroxamic Acid Derivatives as Urease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Benurestat, a hydroxamic acid derivative, reveals its significant potency as a urease inhibitor compared to other compounds in its class. This guide provides a detailed comparison, supported by experimental data, for researchers, scientists, and drug development professionals working on novel therapeutics targeting urease-mediated pathologies.

This compound, chemically known as 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide, has demonstrated potent inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by bacteria such as Proteus mirabilis and Helicobacter pylori. The hydroxamic acid functional group (-CONHOH) is crucial for this activity, as it effectively chelates the nickel ions in the enzyme's active site, thereby blocking the hydrolysis of urea to ammonia. This mechanism is a focal point for the development of drugs to treat conditions like urinary tract infections, peptic ulcers, and the formation of infection-induced urinary stones.

Comparative Potency of Hydroxamic Acid Derivatives

The inhibitory potency of this compound and other selected hydroxamic acid derivatives against urease is summarized in Table 1. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), highlights this compound's strong performance relative to other well-known urease inhibitors.

CompoundTarget EnzymeIC50 (µM)Reference(s)
This compound Urease4.50 ± 0.13[1]
Acetohydroxamic Acid (AHA)Urease~42 - 120[2][3]
Hydroxyurea (HU)Urease~100[2]
Methionine-hydroxamic acidJack Bean Urease3.9[1]
Cinnamoyl hydroxamic acids (range)Urease3.8 - 12.8[4]
H-Ile-Gly-NHOHHelicobacter pylori Urease0.20[5]

Table 1: Comparative IC50 values of this compound and other hydroxamic acid derivatives against urease.

Mechanism of Action: Urease Inhibition

Hydroxamic acid derivatives, including this compound, function as competitive inhibitors of urease. The core mechanism involves the hydroxamic acid moiety mimicking the transition state of the urea hydrolysis reaction. This allows the inhibitor to bind to the dinickel center within the urease active site, preventing the substrate (urea) from binding and being catalyzed into ammonia and carbamate. The resulting reduction in ammonia production can alleviate the pathological consequences of high urease activity.

Experimental Protocols

The determination of urease inhibitory activity is crucial for evaluating the potency of compounds like this compound. A standard and widely used method is the indophenol assay, which measures the amount of ammonia produced from the enzymatic hydrolysis of urea.

Urease Inhibition Assay (Indophenol Method)

Objective: To determine the concentration of a test compound required to inhibit 50% of urease activity (IC50).

Materials:

  • Jack bean urease enzyme solution

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compounds (e.g., this compound, Acetohydroxamic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite solution

  • Ammonium chloride (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All solutions are prepared in phosphate buffer unless otherwise specified.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add 25 µL of the urease enzyme solution to each well.

    • Add 5 µL of various concentrations of the test compound to the respective wells. A control well should contain the solvent only.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • To initiate the reaction, add 55 µL of urea solution to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 15 minutes).

  • Ammonia Quantification (Indophenol Reaction):

    • Stop the enzymatic reaction by adding 45 µL of phenol-nitroprusside reagent to each well.

    • Add 70 µL of alkaline hypochlorite solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow for color development. The ammonia produced reacts with phenol and hypochlorite to form a blue-colored indophenol dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the urease inhibition assay described above.

Urease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Urease Solution incubation Incubate Urease + Inhibitor prep_enzyme->incubation prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->incubation prep_substrate Prepare Urea Solution reaction Add Urea to Initiate Reaction prep_substrate->reaction incubation->reaction color_dev Add Indophenol Reagents for Color Development reaction->color_dev read_absorbance Measure Absorbance (630 nm) color_dev->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for determining urease inhibition using the indophenol method.

Signaling Pathway Interruption

The therapeutic rationale for urease inhibition lies in the disruption of the urea hydrolysis pathway. By blocking this pathway, hydroxamic acid derivatives prevent the rise in local pH and the accumulation of cytotoxic ammonia, which are key virulence factors in many bacterial infections.

Urease_Pathway Urea Urea (H₂N-CO-NH₂) Urease Urease (with Ni²⁺ active site) Urea->Urease Substrate Products Ammonia (NH₃) + Carbamate Urease->Products Catalysis Pathology Increased pH Struvite Stone Formation Tissue Damage Products->Pathology This compound This compound (Hydroxamic Acid Derivative) This compound->Urease Inhibition

Caption: Inhibition of the urease-catalyzed hydrolysis of urea by this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Benurestat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Benurestat must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous waste.[1]

Immediate Safety and Disposal Plan

The primary and mandatory disposal method for this compound and any associated contaminated materials is through an approved waste disposal plant.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.

Key Hazard Information:

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure substance, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, etc.), must be segregated as hazardous chemical waste.

    • Follow your institution's specific guidelines for hazardous waste segregation.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste.

    • The container must be clearly marked with "Hazardous Waste" and the chemical name "this compound."

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials, such as strong acids, alkalis, and oxidizing or reducing agents.[1]

  • Disposal Request:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and local regulations.

Experimental Workflow for Waste Handling

The following diagram illustrates the decision-making process for handling and disposing of this compound waste in a laboratory setting.

This compound Disposal Workflow start This compound Waste Generated (Solid or Liquid) is_empty Is original container 'RCRA empty'? start->is_empty empty_container Decontaminate or dispose as per lab policy is_empty->empty_container Yes not_empty Waste is Hazardous is_empty->not_empty No collect Collect in a compatible, sealed, and labeled hazardous waste container not_empty->collect storage Store in designated Satellite Accumulation Area collect->storage pickup Arrange for pickup by licensed hazardous waste disposal service storage->pickup end Disposal Complete pickup->end

This compound Waste Disposal Workflow

Emergency Procedures for Spills

In the event of a this compound spill, collect the spillage and dispose of it as hazardous waste.[1] Avoid release to the environment.[1] Wash skin thoroughly after handling.[1] If swallowed, call a poison center or doctor.[1]

It is imperative for all laboratory personnel handling this compound to be familiar with the complete Safety Data Sheet (SDS) and their institution's specific waste management policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.